Adenosine-13C10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
277.17 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6?,7+,10-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
OIRDTQYFTABQOQ-JEUJIVADSA-N |
Isomeric SMILES |
[13CH]1=N[13C](=[13C]2[13C](=N1)N([13CH]=N2)[13C@H]3[13C@H]([13CH]([13C@H](O3)[13CH2]O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
Adenosine-13C10 as a Metabolic Tracer: A Technical Guide
Introduction
Adenosine, a purine nucleoside, is a fundamental component of cellular bioenergetics and signaling.[1][2] It forms the core of adenosine triphosphate (ATP), the primary energy currency of the cell, and plays a critical role in various physiological processes, including neurotransmission and vasodilation.[1][3] The use of stable isotope-labeled adenosine, specifically Adenosine-13C10, has become a powerful tool in metabolic research.[3] In this molecule, all ten carbon atoms are replaced with the heavy isotope ¹³C, allowing researchers to trace the fate of adenosine through complex biochemical networks without the use of radioactive materials.[3] This technical guide provides an in-depth overview of the application of this compound as a metabolic tracer for researchers, scientists, and drug development professionals.
Core Metabolic Pathways Involving Adenosine
Adenosine sits at the crossroads of cellular energy metabolism and nucleotide synthesis. Its metabolism is primarily governed by two key pathways: the energy transfer cycle involving ATP and the purine salvage pathway.
Adenosine Energy and Salvage Pathways
Extracellular adenosine can be transported into the cell and directed into two main pathways. It can be phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP), thereby entering the adenine nucleotide pool for ATP synthesis.[4][5] Alternatively, it can be deaminated by adenosine deaminase (ADA) to inosine, which can then be further catabolized or used in other salvage pathways.[4][6] this compound allows for the precise tracking of the carbon backbone as it is incorporated into AMP, ADP, and ATP, or diverted towards catabolism.
The Purine Salvage Pathway
Cells can synthesize purines through two routes: the energy-intensive de novo synthesis pathway and the purine salvage pathway, which recycles pre-existing bases and nucleosides.[7][8] The salvage pathway is crucial in tissues with limited or no de novo synthesis capabilities.[8] Adenosine and its catabolite, hypoxanthine, are key substrates for this pathway.[9] Adenosine is directly converted to AMP by adenosine kinase, while hypoxanthine is converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which then serves as a precursor for AMP and guanosine monophosphate (GMP).[5][8] Using this compound enables researchers to quantify the contribution of adenosine salvage to the total nucleotide pool.
References
- 1. nbinno.com [nbinno.com]
- 2. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Metabolic Aspects of Adenosine Functions in the Brain [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Adenosine Metabolism, Immunity and Joint Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 9. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Isotopic Precision: A Technical Guide to Preliminary Studies Using Labeled Adenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of isotopically labeled adenosine in preliminary research and drug development. Adenosine, a ubiquitous purine nucleoside, is a critical signaling molecule and a fundamental component of essential cofactors and nucleic acids.[1] The use of stable isotopes like 13C and 15N allows for precise tracing and quantification of adenosine and its metabolites, offering invaluable insights into metabolic pathways, receptor dynamics, and enzyme kinetics without the risks associated with radioactive isotopes.[2] This guide details experimental protocols, presents quantitative data from key studies, and visualizes complex biological processes to support the design and execution of future research.
Synthesis of Isotopically Labeled Adenosine
The foundation of any study utilizing labeled compounds is their synthesis. Isotopically labeled adenosine can be produced through both chemical and enzymatic methods. A common chemical synthesis strategy starts from inexpensive pyrimidines and introduces the desired isotopes in a stepwise manner.[3]
Experimental Protocol: Chemical Synthesis of [7,NH₂-¹⁵N₂]- and [8-¹³C-7,NH₂-¹⁵N₂]adenosine
This protocol is adapted from a method that provides a robust pathway to producing adenosine with labels at specific positions.[3]
-
Preparation of Labeled Hypoxanthine: The synthesis begins with 4-amino-6-hydroxy-2-mercaptopyrimidine. The first ¹⁵N label is introduced via nitrosation and reduction. A subsequent ring closure using either diethoxymethyl acetate or [¹³C]sodium ethyl xanthate incorporates a ¹²C or ¹³C at the C8 position, respectively.[3]
-
Conversion to 6-chloropurine: The thiol group is removed using Raney nickel to form hypoxanthine. This is then converted to 6-chloropurine, an excellent substrate for subsequent enzymatic steps.[3]
-
Enzymatic Transglycosylation: The labeled 6-chloropurine undergoes enzymatic transglycosylation to form the corresponding 6-chloro-9-(β-d-erythropentofuranosyl) purine.[3]
-
Introduction of the Second ¹⁵N Label: The final step involves the displacement of the chloride with ¹⁵NH₃ (generated in situ from [¹⁵N]NH₄Cl), which introduces the second ¹⁵N label into the exocyclic amino group to yield the desired labeled adenosine.[3]
Applications in Metabolic Pathway Analysis
Isotopically labeled adenosine is a powerful tool for elucidating the metabolic fate of purines. By introducing a labeled precursor, researchers can track its conversion through various enzymatic steps into downstream metabolites using mass spectrometry.[4][5]
Adenosine Metabolism Signaling Pathway
Extracellular adenosine can be transported into the cell and then phosphorylated by adenosine kinase (AK) to form AMP or deaminated by adenosine deaminase (ADA) to form inosine.[4] These pathways are crucial for maintaining cellular energy homeostasis and regulating purine nucleotide pools. In some organisms, adenosine can also be hydrolyzed by adenosine nucleosidase (ARN) to adenine and ribose.[4]
Experimental Protocol: Stable Isotope-Assisted Metabolomics
This protocol outlines a general workflow for tracing the metabolism of labeled adenosine in cell culture.[6][7]
-
Cell Culture and Labeling: Culture cells to the desired density. Replace the standard medium with a medium containing a known concentration of uniformly ¹³C-labeled adenosine. Incubate for a defined period to allow for uptake and metabolism.
-
Metabolite Extraction: Quench metabolic activity rapidly by adding a cold solvent (e.g., methanol/acetonitrile). Harvest the cells and perform metabolite extraction, typically using a solvent system compatible with downstream analysis.
-
LC-MS Analysis: Analyze the cell extracts using high-resolution liquid chromatography-mass spectrometry (LC-MS). A common method is ZIC-HILIC chromatography coupled to an Orbitrap mass spectrometer.[7]
-
Data Analysis: Process the raw data using software capable of identifying and quantifying isotopologues. The algorithm searches for peaks with mass shifts corresponding to the incorporation of ¹³C atoms, allowing for the relative quantification of labeled metabolites.[6][7]
Quantitative Data: Metabolite Distribution
Studies using radiolabeled ATP (which is rapidly metabolized to adenosine) in bovine adrenal medulla storage vesicles show the distribution of the label into different cellular fractions.
| Fraction | ¹⁴C-Adenosine Incorporation | ³²P Incorporation |
| Membrane Lipids | Small amounts | ~40-45% |
| Acid-Insoluble (firmly bound) | ~33% | ~33% |
| Exchangeable with unlabeled ATP | < 0.5 nmol/mg protein | ~1 nmol/mg protein |
| Table 1: Distribution of radioactivity from labeled ATP in vesicle membranes, indicating the metabolic fate of both the adenosine and phosphate moieties.[8] |
Application in Receptor Trafficking Studies
Fluorescently labeled adenosine agonists are used to visualize the dynamic processes of G protein-coupled receptor (GPCR) activation, internalization, and trafficking in living cells.[9][10]
Experimental Workflow: Visualizing A₂A Receptor Internalization
This workflow describes the use of a fluorescent agonist to track adenosine A₂A receptor movement.[9]
Upon stimulation with a fluorescent agonist, adenosine A₂A receptors internalize via clathrin-coated pits and traffic to Rab5-positive early endosomes.[9] This process can be blocked by competitive antagonists or inhibitors of clathrin-dependent endocytosis, confirming the mechanism of uptake.[9] Similarly, a fluorescent agonist for the A₃ receptor was used to show that after 30 minutes of incubation, the receptor is sequestered from the cell surface into intracellular granules.[10]
Application in Quantitative Bioanalysis
One of the most critical applications of isotopically labeled adenosine in drug development is its use as an internal standard (IS) for quantitative analysis by LC-MS/MS.[11][12] Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same ionization effects, correcting for variations in sample preparation and matrix effects. This allows for highly accurate and precise quantification of endogenous adenosine levels in complex biological matrices like blood.[11]
Experimental Protocol: LC-MS/MS Quantification of Adenosine
This protocol is for the quantification of adenosine in biological samples using a stable isotope-labeled internal standard.[12]
-
Sample Preparation: Immediately after collection, mix the blood sample with a solution (e.g., acetonitrile) containing a known amount of the stable isotope-labeled internal standard (e.g., ribose-¹³C₅-adenine).[11][12] This step quenches enzymatic activity and precipitates proteins.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use an isocratic or gradient mobile phase (e.g., 25mM ammonium acetate and acetonitrile) to separate adenosine from other components.[12]
-
Mass Spectrometry Detection: Perform detection using a triple quadrupole mass spectrometer in the multiple reaction-monitoring (MRM) mode. The instrument is set to monitor specific precursor-to-product ion transitions for both endogenous adenosine and the labeled internal standard.[12]
Quantitative Data: Mass Spectrometry Parameters
The table below summarizes typical MRM parameters used for the quantification of adenosine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine | 267.8 | 136.2 |
| ribose-¹³C₅-adenine (IS) | 272.8 | 136.2 |
| Table 2: Precursor/product ion pairs for quantifying adenosine and its ¹³C-labeled internal standard (IS) via LC-MS/MS.[12] |
This method provides a rapid, highly sensitive, and reproducible means for the quantitative estimation of total adenosine and its catabolites in blood, which is essential for understanding its systemic impact and for therapeutic drug monitoring.[11]
References
- 1. Adenosine (ribose-¹³Câ , 98%) CP 97% - Cambridge Isotope Laboratories, CLM-3678-0.1 [isotope.com]
- 2. metsol.com [metsol.com]
- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Distribution and metabolic fate of adenosine nucleotides in the membrane of storage vesicles from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine A2A receptor dynamics studied with the novel fluorescent agonist Alexa488-APEC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.und.edu [med.und.edu]
Discovering Metabolic Pathways with Adenosine-¹³C₁₀: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Adenosine-¹³C₁₀ as a stable isotope tracer for elucidating metabolic pathways. By tracing the journey of the heavy carbon atoms from adenosine through various biochemical reactions, researchers can gain unprecedented insights into cellular metabolism, identify novel drug targets, and understand the metabolic reprogramming inherent in various disease states.
Introduction to Stable Isotope Tracing with Adenosine-¹³C₁₀
Stable isotope-resolved metabolomics (SIRM) is a powerful technique used to track the flow of atoms through metabolic networks.[1] By introducing a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), into a biological system, scientists can follow its incorporation into downstream metabolites. Adenosine-¹³C₁₀, in which all ten carbon atoms of the adenosine molecule are replaced with their ¹³C isotopes, serves as a highly specific probe for pathways involving purine metabolism, nucleotide salvage, and one-carbon metabolism.
The use of fully labeled adenosine provides a distinct mass shift that can be readily detected by mass spectrometry (MS), allowing for the differentiation of labeled and unlabeled metabolite pools. This enables the quantification of metabolic fluxes and the determination of relative pathway activities.
Key Metabolic Pathways Traced by Adenosine-¹³C₁₀
Adenosine-¹³C₁₀ is an invaluable tool for investigating several critical metabolic pathways. The primary routes of adenosine metabolism involve its conversion to inosine by adenosine deaminase or its phosphorylation to adenosine monophosphate (AMP) by adenosine kinase.[2] These entry points lead to the broader purine metabolism network and the S-adenosylmethionine (SAM) cycle.
Purine Salvage Pathway
The purine salvage pathway is a crucial recycling mechanism that allows cells to regenerate nucleotides from the degradation products of DNA and RNA, such as adenosine and other nucleosides.[3] This pathway is energetically more favorable than de novo purine synthesis. By introducing Adenosine-¹³C₁₀, researchers can trace the incorporation of the labeled carbon skeleton into AMP, ADP, and ATP, as well as other purine nucleotides like GMP, GDP, and GTP, following interconversion reactions.
Below is a diagram illustrating the central role of adenosine in the purine salvage pathway.
S-Adenosylmethionine (SAM) Cycle and One-Carbon Metabolism
The adenosyl moiety of ATP is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous biological methylation reactions, including DNA, RNA, and protein methylation.[1] Tracing with Adenosine-¹³C₁₀ can elucidate the contribution of salvaged adenosine to the SAM pool. The ¹³C atoms from the ribose and adenine portions of adenosine will be incorporated into SAM.
The following diagram outlines the experimental workflow for tracing Adenosine-¹³C₁₀ into the SAM cycle.
Experimental Protocols
A generalized protocol for conducting a stable isotope tracing study with Adenosine-¹³C₁₀ is provided below. This should be adapted based on the specific cell type, experimental question, and available analytical instrumentation.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Labeling Medium Preparation: Prepare the cell culture medium containing Adenosine-¹³C₁₀ at the desired final concentration. The concentration should be optimized to ensure sufficient labeling without causing toxicity. Unlabeled adenosine should be absent from the medium.
-
Labeling: Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the Adenosine-¹³C₁₀-containing medium.
-
Incubation: Incubate the cells for a predetermined period. Time-course experiments are recommended to monitor the kinetics of label incorporation.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at a high speed to pellet proteins and cell debris.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Chromatographic Separation: Separate the metabolites using a method appropriate for polar molecules, such as Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer capable of distinguishing between different isotopologues (molecules of the same compound that differ in their isotopic composition).
-
Data Acquisition: Acquire data in a manner that allows for the quantification of the different isotopologues of adenosine and its downstream metabolites.
Data Presentation and Analysis
The primary data output from an Adenosine-¹³C₁₀ tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue.
Quantitative Data Summary
While specific quantitative data from Adenosine-¹³C₁₀ tracing studies are not yet widely published, we can present illustrative data from a study that traced the incorporation of ¹³C from other labeled substrates into the S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) pools in A549 lung adenocarcinoma cells.[1] This demonstrates the type of quantitative information that can be obtained.
| Metabolite | Tracer | Incubation Time (hours) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| SAM | ¹³CH₃-methionine | 24 | 95.0 | - | - | - | - |
| SAM | ¹³C₆-glucose | 24 | - | - | - | - | 15.0 |
| SAH | ¹³CH₃-methionine | 24 | 94.0 | - | - | - | - |
| SAH | ¹³C₆-glucose | 24 | - | - | - | - | 14.0 |
Table 1: Illustrative isotopologue enrichment data for SAM and SAH in A549 cells after 24 hours of labeling with either ¹³CH₃-methionine or ¹³C₆-glucose.[1] Data are presented as the percentage of the metabolite pool containing the indicated number of ¹³C atoms (M+n). "-" indicates that significant enrichment was not reported for that isotopologue.
This table demonstrates how the choice of tracer reveals different aspects of metabolism. Labeling from ¹³CH₃-methionine shows the direct synthesis of SAM, while labeling from ¹³C₆-glucose indicates the de novo synthesis of the ribose moiety of the adenosyl group.[1]
Metabolic Flux Analysis
The obtained MIDs can be used in computational models to calculate metabolic fluxes. This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), involves fitting the experimental data to a metabolic network model to estimate the rates of intracellular reactions.
The logical relationship for determining metabolic flux from ¹³C labeling data is depicted below.
Conclusion
Adenosine-¹³C₁₀ is a powerful tool for dissecting the complexities of purine metabolism and related pathways. By providing a clear and specific signal of carbon flow, this tracer enables researchers to quantify metabolic fluxes, identify pathway bottlenecks, and understand how metabolic networks are rewired in health and disease. The detailed experimental and analytical approaches outlined in this guide provide a framework for the successful implementation of Adenosine-¹³C₁₀ tracing studies, paving the way for new discoveries in basic research and drug development.
References
- 1. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ModelSEED [modelseed.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Adenosine-13C10 in Pharmacology
Stable isotope-labeled compounds are indispensable tools in modern pharmacology and drug development. This compound, a stable isotope-labeled form of the endogenous nucleoside adenosine, serves as a critical analytical standard and tracer for elucidating the pharmacokinetics, metabolism, and receptor interactions of adenosine and its analogs. Its use significantly enhances the precision and accuracy of quantitative bioanalytical methods, particularly in mass spectrometry.[1][2] This guide provides a comprehensive overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in their study design and execution.
Quantitative Bioanalysis using LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of endogenous adenosine in biological matrices such as blood, plasma, and tissue homogenates.[3] Due to its identical chemical properties to adenosine but distinct mass, this compound co-elutes with the analyte during liquid chromatography (LC) and is simultaneously detected by mass spectrometry (MS). This co-analysis allows for the correction of variability introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects, leading to highly accurate and precise quantification.
Experimental Protocol: Quantification of Adenosine in Human Blood
This protocol outlines a typical procedure for the analysis of adenosine in whole blood using hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) with this compound as an internal standard.[3][4]
-
Sample Collection and Stabilization:
-
Collect blood samples in tubes containing a pre-loaded, lyophilized mixture of this compound (to serve as the internal standard) and a solvent mixture (e.g., 95% acetonitrile and 10 mM ammonium formate).[3][4] This immediately halts metabolic processes and precipitates proteins, stabilizing the adenosine levels.[4]
-
For tissue samples, homogenize the frozen tissue in a solution like 0.4 M perchloric acid containing the internal standard.[5]
-
-
Sample Preparation (Protein Precipitation):
-
Vortex the blood/solvent mixture vigorously.
-
Centrifuge the samples at high speed (e.g., 14,000 x g at 4°C) to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (HILIC):
-
Mass Spectrometry (Tandem Quadrupole):
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous adenosine to the peak area of the this compound internal standard.
-
Quantify the concentration of adenosine in the original sample by comparing this ratio to a standard curve prepared with known concentrations of adenosine and a fixed concentration of the internal standard.
-
Data Presentation: Mass Spectrometry Parameters
The following table summarizes typical mass spectrometry parameters for the quantification of adenosine using a stable isotope-labeled internal standard.
| Parameter | Adenosine | This compound (IS) | Reference |
| Precursor Ion ([M+H]+) | m/z 268.1 | m/z 278.1 | [4] |
| Product Ion | m/z 136.1 | m/z 146.1 | [4] |
| Declustering Potential (V) | 30 | 30 | [6] |
| Collision Energy (V) | 15 | 15 | [4] |
Visualization: LC-MS/MS Quantification Workflow
Caption: Workflow for adenosine quantification using LC-MS/MS with a stable isotope internal standard.
Metabolic Stability Assays
Understanding the metabolic fate of a drug candidate is crucial for predicting its in vivo pharmacokinetic profile, including its half-life and clearance.[7] Metabolic stability assays, typically using human liver microsomes (HLM) or hepatocytes, measure the rate at which a compound is metabolized by drug-metabolizing enzymes.[8] While this compound is a stable tracer, it is used in this context primarily as an analytical tool to quantify the disappearance of an unlabeled adenosine analog or to trace the metabolic pathways of adenosine itself.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
In a microcentrifuge tube, combine the test compound (an adenosine analog) and human liver microsomes in the reaction buffer.
-
Pre-warm the mixture at 37°C.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The final incubation volume is typically 200-500 µL.
-
Simultaneously, run control incubations without the NADPH-regenerating system to account for non-enzymatic degradation.
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with a known concentration of an appropriate internal standard (such as this compound if the analyte is a close structural analog, or another stable compound).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Visualization: Metabolic Stability Assay Workflow
Caption: General workflow for an in vitro metabolic stability assay using liver microsomes.
Receptor Binding Assays
Adenosine exerts its physiological effects by binding to four G protein-coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1] Characterizing the binding affinity of novel compounds for these receptors is a cornerstone of adenosine-related drug discovery. While radioligand binding assays have traditionally been the standard, mass spectrometry-based binding assays are emerging as a label-free alternative.[9] In this application, this compound can be used to develop and validate the MS detection method or as a reference compound in competition assays.
Experimental Protocol: MS-Based Competition Binding Assay
This protocol is adapted from methodologies for label-free MS binding assays on adenosine receptors.[9]
-
Membrane Preparation:
-
Assay Incubation:
-
In an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), combine the receptor membranes, a known concentration of an unlabeled "marker" ligand (a compound with high affinity for the receptor), and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound ligand from the free ligand in the solution.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Ligand Elution and Sample Preparation:
-
Elute the bound ligand from the filters using an appropriate solvent.
-
Add a stable isotope-labeled internal standard (e.g., a deuterated version of the marker ligand) to the eluted sample to control for analytical variability.[9]
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of the marker ligand that remained bound to the receptor in the presence of the test compound.
-
-
Data Analysis:
-
Plot the amount of bound marker ligand against the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the marker ligand).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
Data Presentation: Adenosine Receptor Ligand Affinities
The following table provides examples of binding affinities (Ki or IC50) for known ligands at different adenosine receptor subtypes, as determined by competitive binding assays.
| Compound | Receptor | Assay Type | Affinity Value (nM) | Reference |
| DPCPX | A1 | Radioligand | 1 (Ki) | [10] |
| NECA | A2A | Radioligand | 28 (IC50) | [11] |
| CGS 21680 | A2A | Radioligand | 55 (IC50) | [11] |
| Piclidenoson | A3 | NanoBRET | 1.8 (Ki) | [12] |
| Adenosine | A3 | NanoBRET | 260 (Ki) | [12] |
Visualization: Adenosine Signaling Pathway
Caption: Simplified signaling pathways for the four adenosine receptor subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeted Determination of Tissue Energy Status by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. youtube.com [youtube.com]
- 9. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bindingdb.org]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Molecular basis of ligand binding and receptor activation at the human A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Majority: A Technical Guide to the Natural Abundance of ¹³C and its Critical Role in Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within a biological system is paramount. Isotopic labeling, a technique that substitutes an atom in a molecule with its heavier, non-radioactive isotope, provides a powerful lens through to observe these complex processes. At the heart of many such studies lies Carbon-13 (¹³C), a stable isotope of carbon that, despite its low natural abundance, has become an indispensable tool for elucidating metabolic pathways, quantifying flux, and understanding drug metabolism. This technical guide delves into the fundamental concept of ¹³C natural abundance and explores its profound relevance and application in modern scientific research.
The Natural Isotopic Abundance of Carbon
Carbon, the cornerstone of life, exists naturally in two stable isotopic forms: Carbon-12 (¹²C) and Carbon-13 (¹³C). A third isotope, Carbon-14 (¹⁴C), is radioactive and present in trace amounts. The vast majority of carbon atoms in nature are ¹²C, with ¹³C accounting for a small but significant fraction. Understanding this natural distribution is crucial for designing and interpreting isotopic labeling experiments.
| Isotope | Natural Abundance (%) | Atomic Mass (amu) |
| ¹²C | 98.89% | 12.000000 |
| ¹³C | 1.11%[1] | 13.003355 |
The low natural abundance of ¹³C is a double-edged sword. On one hand, it means that the background signal from naturally occurring ¹³C is minimal, providing a clean slate for introducing ¹³C-labeled compounds and tracking their metabolic journey. On the other hand, this low abundance presents a sensitivity challenge, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often necessitating enrichment with ¹³C-labeled substrates to achieve a detectable signal.[2]
The Power of the ¹³C Label: Tracing Metabolic Fates
The core principle of ¹³C labeling lies in introducing a substrate, such as glucose or an amino acid, that has been artificially enriched with ¹³C atoms. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into a multitude of downstream metabolites. By using analytical techniques like Mass Spectrometry (MS) and NMR spectroscopy, researchers can detect and quantify the incorporation of ¹³C, thereby tracing the flow of carbon through various metabolic pathways.[3] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), has become a gold standard for quantifying the rates of metabolic reactions within a living system.[3][4]
Experimental Workflow for ¹³C Metabolic Flux Analysis
The successful implementation of ¹³C-MFA hinges on a meticulously planned and executed experimental workflow. The key stages are outlined below and illustrated in the accompanying diagram.
Figure 1. A Generalized Workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA).
Key Experimental Protocols
The following sections provide detailed methodologies for the critical steps in a ¹³C labeling experiment.
¹³C Labeling of Adherent Mammalian Cells
This protocol outlines the general procedure for labeling adherent mammalian cells with a ¹³C-enriched substrate.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (lacking the unlabeled version of the tracer) with the desired concentration of the ¹³C-labeled substrate and dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled metabolites.
-
Initiation of Labeling: Aspirate the existing culture medium from the wells. Gently wash the cells once with pre-warmed PBS. Immediately add the pre-warmed ¹³C-labeling medium to the wells.
-
Incubation: Incubate the cells for a predetermined duration. The labeling time will depend on the metabolic pathway under investigation and the time required to reach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Place the plate on ice for 10-15 minutes to allow for cell lysis and metabolite extraction.
-
Using a cell scraper, scrape the cells in the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
The extracted metabolites are now ready for downstream analysis by MS or NMR.
-
Sample Preparation for GC-MS Analysis of ¹³C-Labeled Amino Acids
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing the isotopic enrichment of metabolites. For non-volatile compounds like amino acids, a derivatization step is necessary to make them amenable to GC analysis.
Materials:
-
Dried metabolite extract
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane, MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Drying: Ensure the metabolite extract is completely dry. This can be achieved using a speed vacuum concentrator or a stream of nitrogen gas.
-
Derivatization:
-
Sample Transfer: After cooling to room temperature, centrifuge the vial briefly to collect any condensate. Transfer the derivatized sample to a GC-MS vial with an insert for analysis.
GC-MS Parameters (Example):
-
Column: A common choice is a DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection Mode: Splitless injection is often used to maximize sensitivity.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute all derivatized compounds. For instance, an initial hold at 150°C for 2 minutes, followed by a ramp of 3°C/min to 270°C, and then a ramp of 10°C/min to 300°C with a final hold of 5 minutes.[5]
-
Mass Spectrometer: Electron ionization (EI) is typically used. Data can be acquired in either full scan mode to identify all compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
Sample Preparation for NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites
NMR spectroscopy provides detailed information about the position of ¹³C atoms within a molecule, which is invaluable for pathway elucidation.
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Resuspension: Redissolve the dried metabolite extract in a precise volume of the deuterated solvent containing the internal standard.
-
pH Adjustment: For aqueous samples, adjust the pH to a consistent value to ensure reproducible chemical shifts.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality NMR tube.
-
Data Acquisition: Acquire ¹³C NMR spectra. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, longer acquisition times are often necessary compared to ¹H NMR.
NMR Acquisition Parameters (Example for 1D ¹³C):
-
Pulse Program: A common pulse program is zgdc30, which uses a 30° pulse angle to allow for shorter relaxation delays.[6]
-
Acquisition Time (AQ): Typically around 1.0 second.[6]
-
Relaxation Delay (D1): A delay of 2.0 seconds is a reasonable starting point.[6]
-
Number of Scans (NS): This will depend on the sample concentration but often requires a large number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.[6]
-
Decoupling: Proton decoupling (e.g., WALTZ-16) is used to simplify the spectrum and improve sensitivity.[7]
Visualizing Metabolic Pathways: Glycolysis and the TCA Cycle
¹³C labeling is extensively used to trace the path of glucose through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. The following diagram illustrates how a [U-¹³C]-glucose molecule (where all six carbons are ¹³C) is metabolized, and how the labeled carbons are incorporated into key intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Core Principles of Stable Isotope Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing has emerged as an indispensable tool in modern biological and pharmaceutical research, offering a dynamic window into the intricate network of metabolic pathways. By replacing atoms in metabolic substrates with their heavier, non-radioactive counterparts, researchers can track the transformation of these molecules through cellular processes. This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and data interpretation techniques that form the bedrock of stable isotope tracing studies, with a particular focus on applications in drug development and metabolic research.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes.[1] The core principle involves the introduction of a substrate enriched with a stable isotope, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or deuterium (²H), into a biological system.[1] These labeled atoms act as tracers, allowing researchers to follow their incorporation into downstream metabolites.
The distribution of these isotopes in various metabolites is then measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2] This information provides insights into the activity of metabolic pathways, the contribution of different substrates to metabolite pools, and the overall dynamics of cellular metabolism.[2]
A key application of stable isotope tracing is Metabolic Flux Analysis (MFA) , a method used to quantify the rates (fluxes) of metabolic reactions.[3] By analyzing the isotopic labeling patterns of metabolites at a steady state, MFA can provide a detailed map of cellular metabolic activity.[4]
It is important to distinguish between isotopologues and isotopomers . Isotopologues are molecules that differ only in their isotopic composition (e.g., ¹²C-glucose vs. ¹³C-glucose), while isotopomers are molecules with the same number of each isotopic atom but differing in their positions.[5]
Experimental Workflow
A typical stable isotope tracing experiment follows a well-defined workflow, from experimental design to data analysis.
Detailed Experimental Protocols
Cell Culture and Isotope Labeling
This protocol describes a common procedure for labeling cancer cells with ¹³C-glucose to study central carbon metabolism.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Standard cell culture medium (e.g., RPMI-1640)
-
Glucose-free RPMI-1640 medium
-
[U-¹³C₆]-glucose (uniformly labeled ¹³C-glucose)
-
Dialyzed fetal bovine serum (dFBS)
-
Penicillin-streptomycin solution
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free RPMI-1640 with 10% dFBS, 1% penicillin-streptomycin, and 10 mM [U-¹³C₆]-glucose.[6]
-
Labeling: When cells reach the desired confluency, aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells and incubate for a defined period. The incubation time will depend on the pathway of interest, with isotopic steady state in glycolysis typically reached within minutes, while the TCA cycle may take several hours.[7]
-
Harvesting: After the desired labeling time, rapidly aspirate the medium and proceed immediately to metabolite extraction.
Metabolite Extraction
Materials:
-
80% Methanol (pre-chilled at -80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well.[8]
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Lysis: Vortex the tubes vigorously and subject them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube for subsequent analysis.
GC-MS Analysis of Labeled Metabolites
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Derivatization:
-
Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.
GC-MS Parameters:
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Split Ratio | 10:1 |
| Oven Program | 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50-600 m/z |
Note: These are example parameters and should be optimized for the specific instrument and metabolites of interest.
Data Presentation and Analysis
The analysis of mass spectrometry data is a critical step in stable isotope tracing experiments. The raw data consists of mass spectra for each metabolite, showing the distribution of different mass isotopologues (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.
This data must be corrected for the natural abundance of stable isotopes. Several software packages are available for this purpose, which then allow for the calculation of the fractional contribution of the tracer to each metabolite pool and the determination of metabolic fluxes.
Quantitative Data Tables
The following tables present hypothetical but representative data from a stable isotope tracing experiment investigating the effect of a drug on the central carbon metabolism of cancer cells.
Table 1: Fractional Enrichment of Key Metabolites from [U-¹³C₆]-Glucose
| Metabolite | Control (% ¹³C-labeled) | Drug-Treated (% ¹³C-labeled) |
| Glucose-6-phosphate | 95.2 ± 2.1 | 94.8 ± 1.9 |
| Fructose-6-phosphate | 94.9 ± 2.3 | 94.5 ± 2.0 |
| Pyruvate | 85.7 ± 3.5 | 70.1 ± 4.2 |
| Lactate | 88.1 ± 3.9 | 75.3 ± 4.5 |
| Citrate | 60.3 ± 5.1 | 45.8 ± 4.8 |
| α-Ketoglutarate | 55.2 ± 4.7 | 40.1 ± 4.1 |
| Malate | 58.9 ± 5.0 | 43.2 ± 4.6 |
Table 2: Calculated Metabolic Fluxes (nmol/10⁶ cells/hr)
| Flux | Control | Drug-Treated |
| Glycolysis (Glucose -> Pyruvate) | 120.5 ± 10.2 | 85.3 ± 9.1 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 105.1 ± 8.9 | 60.7 ± 7.5 |
| Pyruvate Dehydrogenase (Pyruvate -> Acetyl-CoA) | 15.4 ± 2.1 | 24.6 ± 3.0 |
| TCA Cycle (Citrate Synthase) | 18.2 ± 2.5 | 28.9 ± 3.4 |
Visualization of Metabolic and Signaling Pathways
Graphviz diagrams are a powerful way to visualize the flow of atoms through metabolic pathways and to represent the logical relationships in signaling networks that regulate metabolism.
Glycolysis and the Pentose Phosphate Pathway
This diagram illustrates the flow of ¹³C atoms from [1,2-¹³C₂]-glucose through glycolysis and the pentose phosphate pathway (PPP). This specific tracer is useful for distinguishing between the two pathways.[9]
mTOR Signaling and Metabolic Regulation
Stable isotope tracing can be used to investigate how signaling pathways, such as the mTOR pathway, regulate metabolic fluxes. For example, mTORC1 is known to promote glycolysis and lipid synthesis.[10]
Applications in Drug Development
Stable isotope tracing is a valuable tool in drug development for several reasons:
-
Target Identification and Validation: By revealing how a drug candidate alters metabolic fluxes, researchers can confirm its mechanism of action and identify potential off-target effects.[11]
-
Pharmacodynamics: Tracing studies can provide a dynamic readout of a drug's effect on a specific metabolic pathway over time.
-
ADME Studies: The use of stable isotope-labeled drugs allows for the precise tracking of their absorption, distribution, metabolism, and excretion.
-
Biomarker Discovery: Metabolic changes induced by a drug can be identified and used as biomarkers of drug response or toxicity.
Conclusion
Stable isotope tracing provides a powerful and versatile platform for investigating cellular metabolism. From fundamental research into metabolic pathways to the development of new therapeutic agents, the ability to track the fate of atoms in living systems offers unparalleled insights. As analytical technologies continue to advance, the scope and precision of stable isotope tracing methods will undoubtedly expand, further solidifying their role as a cornerstone of modern biological and pharmaceutical research.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 3. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ckisotopes.com [ckisotopes.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-stage flux balance analysis of metabolic networks for drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unlocking Precision in Bioanalysis: Advanced Applications of Adenosine-13C10 in Mass Spectrometry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The precise quantification of adenosine and the elucidation of its metabolic pathways are critical in numerous areas of biomedical research and drug development. The stable isotope-labeled compound, Adenosine-13C10, has emerged as an indispensable tool for researchers utilizing mass spectrometry to achieve unparalleled accuracy and sensitivity. These application notes provide detailed protocols and methodologies for the effective use of this compound in quantitative bioanalysis and metabolic flux analysis, catering to researchers, scientists, and drug development professionals.
Introduction to this compound
Adenosine is a ubiquitous purine nucleoside that plays a pivotal role in cellular energy transfer as a component of ATP, and as a key signaling molecule in the cardiovascular, nervous, and immune systems.[1] Its rapid metabolism and short half-life in biological systems present significant analytical challenges.[2] this compound is a stable isotope-labeled analog of adenosine, where all ten carbon atoms are replaced with the heavy isotope, ¹³C. This labeling renders it chemically identical to its unlabeled counterpart but distinguishable by its increased mass, making it an ideal internal standard for mass spectrometry-based quantification.
Application 1: Accurate Quantification of Adenosine in Biological Matrices
The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry. This compound serves as an ideal internal standard for the accurate and precise quantification of endogenous adenosine in complex biological samples such as blood, plasma, and tissue extracts.[3]
Experimental Protocol: Quantification of Adenosine in Human Blood
This protocol outlines the steps for the sensitive and accurate measurement of adenosine in human blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Blood Sample Collection (Critical Step):
Due to the rapid metabolism of adenosine in blood, immediate stabilization is crucial.[2][4]
-
Prepare a "stop solution" to inhibit enzymes responsible for adenosine metabolism. A common stop solution contains inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.
-
Collect venous blood directly into tubes containing the stop solution and an anticoagulant (e.g., EDTA).[2]
-
Immediately mix the blood with the stop solution by gentle inversion.
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of the stabilized blood sample, add a known concentration of this compound internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both endogenous adenosine and the this compound internal standard.
-
Data Presentation: Quantitative LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Adenosine | 268.2 | 136.1 | ESI+ | [7][8] |
| This compound | 278.2 | 146.1 | ESI+ | Derived |
Note: The exact m/z values for this compound may vary slightly based on the specific isotopic purity.
Experimental Workflow for Adenosine Quantification
Caption: Workflow for adenosine quantification using this compound.
Application 2: Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[9] By introducing a ¹³C-labeled substrate, such as this compound, into cells or organisms, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[10] Mass spectrometry is then used to measure the isotopic enrichment in downstream metabolites, providing insights into the activity of different pathways under specific conditions.[11]
Experimental Protocol: Tracing Adenosine Metabolism
This protocol provides a general framework for using this compound to study adenosine metabolism in cell culture.
1. Cell Culture and Labeling:
-
Culture cells of interest to a desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled adenosine.
2. Metabolite Extraction:
-
Rapidly quench the metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Analyze the extracted metabolites using LC-MS. The chromatographic method should be optimized to separate adenosine and its expected metabolites (e.g., inosine, hypoxanthine, and phosphorylated forms).
-
The mass spectrometer should be operated in full scan mode or targeted SIM (Selected Ion Monitoring) mode to detect the various isotopologues of the metabolites.
4. Data Analysis:
-
Analyze the mass spectra to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
Use specialized software to calculate the metabolic fluxes based on the MIDs and a metabolic network model.
General Workflow for 13C-Metabolic Flux Analysis
Caption: Workflow for 13C-Metabolic Flux Analysis.
Application 3: Investigating Adenosine Signaling Pathways
Adenosine exerts its physiological effects by binding to four G protein-coupled receptors: A1, A2A, A2B, and A3.[12] The Adenosine A2A receptor (A2AR) signaling pathway, for example, is crucial in regulating inflammation and immune responses.[13] By using this compound, researchers can study the dynamics of adenosine uptake, release, and metabolism in the context of A2AR activation and downstream signaling events. For instance, one could stimulate cells with an A2AR agonist and use LC-MS/MS with this compound as an internal standard to precisely measure the resulting changes in extracellular adenosine concentrations.
Adenosine A2A Receptor Signaling Pathway
Caption: Simplified Adenosine A2A Receptor Signaling Pathway.
Conclusion
This compound is a versatile and powerful tool for researchers employing mass spectrometry. Its primary application as an internal standard ensures the highest level of accuracy in the quantification of adenosine, a critical biomarker in many physiological and pathological processes. Furthermore, its use as a tracer in metabolic flux analysis provides invaluable insights into the intricate workings of cellular metabolism. The detailed protocols and methodologies presented here serve as a comprehensive guide for the effective implementation of this compound in advanced bioanalytical studies.
References
- 1. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.und.edu [med.und.edu]
- 6. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 11. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 12. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
Application Note: Quantification of Adenosine in Human Plasma by LC-MS/MS Using Adenosine-¹³C₁₀ as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of adenosine in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Adenosine-¹³C₁₀, ensures high precision and accuracy by correcting for matrix effects and variations during sample preparation and analysis. The described method is suitable for pharmacokinetic studies, clinical research, and other applications where reliable measurement of adenosine levels is critical.
Introduction
Adenosine is an endogenous purine nucleoside that plays a crucial role in numerous physiological and pathophysiological processes. It acts as a signaling molecule by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular function, neuronal activity, inflammation, and immune responses.[1] Given its broad range of biological activities, the accurate quantification of adenosine in biological matrices is of significant interest in drug development and clinical research.[2][3]
LC-MS/MS has become the preferred method for bioanalysis due to its high sensitivity, selectivity, and speed.[4] However, the quantification of endogenous compounds like adenosine can be challenging due to matrix effects and potential analyte degradation during sample processing. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for these variables.[4] Adenosine-¹³C₁₀ is an ideal SIL-IS for adenosine quantification as it shares identical physicochemical properties with the unlabeled analyte, but is mass-shifted, allowing for distinct detection by the mass spectrometer.
This application note provides a comprehensive protocol for the extraction and quantification of adenosine in human plasma using Adenosine-¹³C₁₀ as the internal standard.
Experimental
Materials and Reagents
-
Adenosine (Reference Standard)
-
Adenosine-¹³C₁₀ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Standard and Internal Standard Preparation
Adenosine Stock Solution (1 mg/mL): Accurately weigh and dissolve adenosine in methanol:water (50:50, v/v) to prepare a 1 mg/mL stock solution.
Adenosine-¹³C₁₀ Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Adenosine-¹³C₁₀ in methanol.
Working Standard Solutions: Prepare serial dilutions of the adenosine stock solution in methanol:water (50:50, v/v) to create working standards for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the Adenosine-¹³C₁₀ stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (100 ng/mL Adenosine-¹³C₁₀).
-
Vortex for 10 seconds.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 v/v, 10 mM ammonium formate in water:acetonitrile).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Figure 1: Experimental workflow for plasma sample preparation.
LC-MS/MS Method
Liquid Chromatography:
-
LC System: Agilent 1100 series or equivalent[5]
-
Column: Luna C18(2) (3 µm, 100 Å, 150 x 2.0 mm)[5]
-
Column Temperature: 35°C[5]
-
Autosampler Temperature: 4°C[5]
-
Mobile Phase A: 25 mM Ammonium Acetate in Water[5]
-
Mobile Phase B: Acetonitrile[5]
-
Flow Rate: 0.2 mL/min[5]
-
Gradient: Isocratic at 10% B[5]
-
Injection Volume: 10 µL[5]
Mass Spectrometry:
-
MS System: API 3000 or equivalent triple quadrupole mass spectrometer[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adenosine: m/z 268.1 → 136.1
-
Adenosine-¹³C₁₀: m/z 278.1 → 146.1
-
-
Source Temperature: 450°C[5]
Data Presentation
The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was >0.99. Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15.0 | ≤ 15.0 | ± 20.0 | ± 20.0 |
| Low | 1.5 | ≤ 10.0 | ≤ 10.0 | ± 15.0 | ± 15.0 |
| Medium | 50 | ≤ 8.0 | ≤ 9.0 | ± 10.0 | ± 10.0 |
| High | 400 | ≤ 7.0 | ≤ 8.0 | ± 8.0 | ± 9.0 |
Table 1: Summary of precision and accuracy data for the quantification of adenosine in human plasma.
| Parameter | Value |
| Linearity Range | 0.5 - 500 ng/mL |
| r² | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 2: Linearity and sensitivity of the LC-MS/MS method.
Adenosine Signaling Pathway
Adenosine exerts its effects by binding to four distinct G protein-coupled receptors. The activation of these receptors triggers various downstream signaling cascades that modulate cellular function.
Figure 2: Simplified overview of adenosine receptor signaling pathways.
Conclusion
The LC-MS/MS method described in this application note, utilizing Adenosine-¹³C₁₀ as an internal standard, provides a robust, sensitive, and reliable approach for the quantification of adenosine in human plasma. The simple protein precipitation extraction procedure and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research. The use of a stable isotope-labeled internal standard is critical for achieving the high level of accuracy and precision required for bioanalytical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, biodistribution and metabolism of squalenoyl adenosine nanoparticles in mice using dual radio-labeling and radio-HPLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. med.und.edu [med.und.edu]
Application Notes and Protocols for Interpreting Adenosine-¹³C NMR Chemical Shifts
Audience: Researchers, scientists, and drug development professionals.
Application Notes: Understanding Adenosine-¹³C NMR Spectra
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules.[1][2] For a molecule as biologically significant as adenosine, ¹³C NMR provides invaluable insights into its structure, conformation, and interactions with other molecules. Each non-equivalent carbon atom in adenosine gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[2]
Interpreting the ¹³C NMR spectrum of adenosine involves assigning each resonance to a specific carbon atom in the molecule. These assignments are crucial for studying the effects of molecular modifications, binding events to proteins (such as kinases or G-protein coupled receptors), and for characterizing adenosine-based drug candidates.
The chemical shift of a particular carbon nucleus is primarily influenced by:
-
Hybridization: sp² hybridized carbons (like those in the purine ring and C1' of the ribose) resonate at a lower field (higher ppm values) compared to sp³ hybridized carbons (in the ribose moiety).[3][4]
-
Electronegativity: The presence of electronegative atoms like oxygen and nitrogen causes a downfield shift (deshielding) of adjacent carbon nuclei.[3][5][6] This effect is prominent in the ribose part of adenosine due to the hydroxyl groups and the ether linkage.
-
Anisotropic Effects: The π-electron systems in the purine base create local magnetic fields that can either shield or deshield nearby carbon nuclei, influencing their chemical shifts.[3]
By analyzing shifts in the ¹³C spectrum upon interaction with a target protein or ligand, researchers can map binding sites and understand the structural changes that occur upon complex formation. This makes ¹³C NMR a critical tool in drug discovery and development.
Data Presentation: ¹³C NMR Chemical Shifts of Adenosine
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for adenosine. The numbering convention for the carbon atoms is provided in the accompanying diagram. It is important to note that chemical shifts can vary slightly depending on the solvent, temperature, and pH.
| Carbon Atom | Chemical Shift (δ) in ppm (DMSO-d₆) | Chemical Environment |
| Purine Ring | ||
| C2 | 152.3 | sp², attached to two nitrogens |
| C4 | 149.0 | sp², part of a double bond, adjacent to N |
| C5 | 119.3 | sp², part of a double bond, adjacent to N |
| C6 | 156.1 | sp², attached to an exocyclic amine |
| C8 | 140.0 | sp², attached to a nitrogen and a proton |
| Ribose Moiety | ||
| C1' | 87.9 | sp³, anomeric carbon, attached to N9 and O4' |
| C2' | 73.4 | sp³, attached to a hydroxyl group |
| C3' | 70.6 | sp³, attached to a hydroxyl group |
| C4' | 85.8 | sp³, attached to C3', C5', and O4' |
| C5' | 61.6 | sp³, primary alcohol |
Data synthesized from publicly available spectral databases.
Diagram of Adenosine Structure with Carbon Numbering
Caption: Structure of Adenosine showing the standard numbering for carbon atoms.
Experimental Protocols
This protocol outlines the steps for preparing an adenosine sample for ¹³C NMR analysis.
Materials:
-
Adenosine (high purity)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
Pipettes and tips
-
Filter (e.g., glass wool plug in a Pasteur pipette)
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which adenosine is readily soluble. DMSO-d₆ is a common choice. If biological compatibility is required, D₂O with appropriate buffering can be used.
-
Sample Weighing: For a standard ¹³C NMR experiment, weigh approximately 20-50 mg of adenosine.[7][8] Higher concentrations are generally needed for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1][9]
-
Dissolution: Add the weighed adenosine to a clean, dry vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][10]
-
Mixing: Gently vortex the vial to ensure complete dissolution of the adenosine. Visually inspect the solution for any undissolved particulate matter.
-
Filtering: To remove any dust or particulate impurities that can degrade spectral quality, filter the solution.[8][10] This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette, directly into the NMR tube.[8][10]
-
Transfer to NMR Tube: Transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height in the tube should be approximately 4.5-5 cm.[7][8]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top with the sample identification.[7][10]
This protocol provides general guidelines for setting up a ¹³C NMR experiment. Specific parameters may need to be optimized based on the available spectrometer.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹³C detection.
Procedure:
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent.
-
Tuning and Matching: Tune and match the ¹³C channel of the probe to the sample.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp resonance lines.
-
Acquisition Parameters:
-
Experiment Type: A standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a spectral width that encompasses the expected range of adenosine chemical shifts (e.g., 0-180 ppm).[11]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point.
-
Pulse Width: Use a calibrated 30° or 90° pulse.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum. If using DMSO-d₆, the solvent peak can be set to 39.52 ppm.
-
Visualizations: Workflows and Relationships
Experimental Workflow for Adenosine ¹³C NMR Analysis
Caption: A step-by-step workflow for the ¹³C NMR analysis of Adenosine.
Factors Influencing ¹³C Chemical Shifts
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. researchgate.net [researchgate.net]
Protocol for Adenosine-¹³C₁₀ Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled compounds, allows for the precise tracking of atoms through metabolic pathways. This application note provides a detailed protocol for conducting metabolic flux analysis using Adenosine-¹³C₁₀ as a tracer to investigate purine metabolism. Adenosine plays a critical role in cellular energy homeostasis, signaling, and the synthesis of nucleic acids. Understanding the metabolic fate of adenosine is crucial for research in areas such as oncology, immunology, and neurobiology.
This protocol will cover the essential steps for an Adenosine-¹³C₁₀ metabolic flux analysis experiment, including cell culture and isotope labeling, metabolite extraction, LC-MS/MS analysis, and data interpretation.
Key Experimental Protocols
Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cell lines, but can be adapted for suspension cultures.
Materials:
-
Adherent mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Adenosine-¹³C₁₀ (stable isotope tracer)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow the cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of Adenosine-¹³C₁₀. A common starting concentration is 50 µM. The regular, unlabeled adenosine should be omitted from the medium.
-
Isotope Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed Adenosine-¹³C₁₀ labeling medium to the cells.
-
Incubate the cells for a specific duration to allow for the incorporation of the labeled adenosine into downstream metabolites. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the time required to reach isotopic steady state. A 24-hour incubation is a common endpoint.
-
-
Cell Harvesting: After the desired incubation period, proceed immediately to metabolite extraction.
Metabolite Extraction
This protocol utilizes a cold methanol-based extraction method to quench metabolism and extract polar metabolites.
Materials:
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper (for adherent cells)
-
Centrifuge tubes (pre-chilled)
-
Refrigerated centrifuge (4°C)
-
Dry ice or liquid nitrogen
Procedure:
-
Quenching and Extraction:
-
Place the culture plate on a bed of dry ice to rapidly cool the cells and quench metabolic activity.
-
Aspirate the labeling medium.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6 cm dish).
-
Use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
-
Cell Lysis: Vortex the cell suspension vigorously for 1 minute.
-
Protein and Debris Removal: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.
LC-MS/MS Analysis
This section provides a general framework for the analysis of adenosine and its metabolites. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Reversed-phase C18 column or a HILIC column
LC Parameters (Example):
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 x 2.0 mm, 3 µm) |
| Mobile Phase A | 25 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Gradient | Isocratic or a shallow gradient depending on the separation needs |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Autosampler Temperature | 4°C |
MS/MS Parameters (Example in Negative Ion Mode):
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor/product ion pairs for adenosine and its isotopologues need to be determined.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (unlabeled) | 266.1 | 134.1 |
| Adenosine-¹³C₁₀ | 276.1 | 144.1 |
| Inosine (unlabeled) | 267.1 | 135.1 |
| Inosine-¹³C₁₀ | 277.1 | 145.1 |
| Hypoxanthine (unlabeled) | 135.0 | 118.0 |
| Hypoxanthine-¹³C₅ | 140.0 | 123.0 |
| Xanthine (unlabeled) | 151.0 | 108.0 |
| Xanthine-¹³C₅ | 156.0 | 113.0 |
| AMP (unlabeled) | 346.1 | 134.1 |
| AMP-¹³C₁₀ | 356.1 | 144.1 |
| ADP (unlabeled) | 426.0 | 134.1 |
| ADP-¹³C₁₀ | 436.0 | 144.1 |
| ATP (unlabeled) | 506.0 | 134.1 |
| ATP-¹³C₁₀ | 516.0 | 144.1 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is crucial to optimize these transitions on the specific instrument being used.
Data Presentation
Quantitative Data Summary
The following table provides an example of how to present the quantitative data from an Adenosine-¹³C₁₀ metabolic flux analysis experiment. The values are hypothetical and should be replaced with experimental data.
| Metabolite | Unlabeled Concentration (µM) | ¹³C₁₀-labeled Concentration (µM) | Percent Labeling (%) |
| Adenosine | 1.2 | 8.8 | 88.0 |
| Inosine | 2.5 | 3.1 | 55.4 |
| Hypoxanthine | 0.8 | 0.5 | 38.5 |
| Xanthine | 0.3 | 0.1 | 25.0 |
| AMP | 15.2 | 25.8 | 62.9 |
| ADP | 28.9 | 45.1 | 60.9 |
| ATP | 150.3 | 210.7 | 58.4 |
Data Analysis and Interpretation
-
Peak Integration and Quantification: Integrate the peak areas for each metabolite and its ¹³C-labeled isotopologue from the LC-MS/MS data.
-
Correction for Natural Isotope Abundance: The measured isotopic labeling patterns must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software tools.
-
Calculation of Isotopic Enrichment: The percentage of labeling for each metabolite is calculated to understand the extent of tracer incorporation.
-
Metabolic Flux Modeling: The corrected isotopic labeling data, along with measured uptake and secretion rates, are used as inputs for metabolic flux analysis software (e.g., INCA, Metran, OpenFLUX) to calculate the intracellular metabolic fluxes. This involves solving a system of algebraic equations that describe the atom transitions in the metabolic network.
Visualizations
Adenosine Metabolism Signaling Pathway
Caption: Adenosine Metabolism and the Fate of the ¹³C₁₀ Tracer.
Experimental Workflow for Adenosine-¹³C₁₀ MFA
Caption: Workflow for Adenosine-¹³C₁₀ Metabolic Flux Analysis.
Logical Relationships in Data Processing
Caption: Data Processing Pipeline for Metabolic Flux Analysis.
Quantifying Adenosine Levels Using Isotope Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous purinergic nucleoside that plays a critical role in cellular energy transfer and signaling. It modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] Given its diverse biological roles, the accurate quantification of adenosine levels in various biological matrices is crucial for understanding its physiological and pathological significance, as well as for the development of therapeutic agents targeting adenosine signaling pathways.
Isotope dilution mass spectrometry has emerged as the gold standard for the precise and accurate quantification of endogenous small molecules like adenosine. This technique involves the addition of a known amount of a stable isotope-labeled internal standard to a sample. The ratio of the unlabeled (endogenous) analyte to the labeled internal standard is then measured by mass spectrometry. This approach corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and reproducibility.
This document provides detailed application notes and experimental protocols for the quantification of adenosine in biological samples using isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Adenosine Signaling Pathway
The biological effects of adenosine are mediated through its interaction with four receptor subtypes (A1, A2A, A2B, and A3), which are coupled to different G proteins and trigger distinct downstream signaling cascades.[2][3] Extracellular adenosine is primarily generated from the dephosphorylation of adenosine triphosphate (ATP), adenosine diphosphate (ADP), and adenosine monophosphate (AMP) by ectonucleotidases like CD39 and CD73.[4] The signaling is terminated by the conversion of adenosine to inosine by adenosine deaminase (ADA).[4]
Caption: Adenosine Signaling Pathway.
Experimental Protocols
Sample Collection and Preparation
Accurate quantification of adenosine is highly dependent on proper sample collection and handling to prevent its rapid metabolism. The use of a "stop solution" containing inhibitors of adenosine deaminase and transporters is critical.[5][6]
a. Plasma Sample Collection:
-
Prepare collection tubes containing an ice-cold stop solution. A typical stop solution consists of dipyridamole (an adenosine uptake inhibitor) and erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA, an adenosine deaminase inhibitor).[6]
-
Collect whole blood directly into the tubes containing the stop solution and mix immediately by gentle inversion.[6]
-
Keep the samples on ice throughout the collection and processing steps.
-
Centrifuge the blood samples at 4°C to separate the plasma.[6]
-
Collect the supernatant (plasma) and store at -80°C until analysis.
b. Tissue Sample Preparation:
-
Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable ice-cold buffer.
-
Add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₅-adenosine) to the tissue homogenate.[7]
-
Perform protein precipitation by adding a solvent like acetonitrile or perchloric acid.[8][9]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Isotope Dilution LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of adenosine using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.[7]
a. Materials and Reagents:
-
Adenosine standard
-
Stable isotope-labeled adenosine (e.g., ¹³C₅-adenosine, ¹³C₁₀,¹⁵N₅-adenosine) as an internal standard.[7][10]
-
LC-MS grade water, acetonitrile, and ammonium acetate.[7]
b. Standard Curve Preparation:
-
Prepare a stock solution of adenosine and the internal standard in a suitable solvent (e.g., methanol:water).
-
Create a series of calibration standards by serially diluting the adenosine stock solution and adding a fixed concentration of the internal standard to each standard. The concentration range should encompass the expected levels of adenosine in the samples.
c. LC-MS/MS Parameters:
The following table summarizes typical LC-MS/MS parameters for adenosine quantification.[7] Optimization may be required depending on the specific instrumentation used.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 150 x 2.0 mm, 3 µm) |
| Mobile Phase A | 25mM ammonium acetate in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Adenosine) | m/z 267.8 |
| Product Ion (Adenosine) | m/z 136.2 |
| Precursor Ion (¹³C₅-Adenosine) | m/z 272.8 |
| Product Ion (¹³C₅-Adenosine) | m/z 136.2 |
| Collision Energy | Optimized for the specific instrument |
d. Data Analysis:
-
Integrate the peak areas for both endogenous adenosine and the internal standard in the chromatograms.
-
Calculate the ratio of the peak area of endogenous adenosine to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the adenosine standards.
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data obtained from isotope dilution LC-MS/MS analysis of adenosine.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 2.1–500 nmol/L | |
| Lower Limit of Quantitation (LLOQ) | 2.1 nmol/L | |
| Intra-assay Precision (%CV) | < 5% | [11] |
| Inter-assay Precision (%CV) | < 15% | [11] |
| Accuracy (%Deviation) | -11.5% to 14.7% | [11] |
Table 2: Reported Adenosine Concentrations in Human Plasma
| Condition | Adenosine Concentration (nmol/L) | Reference |
| Healthy Subjects (Venous Blood) | 13 ± 7 | |
| Healthy Donors (Venous Blood) | 12 ± 2 |
Experimental Workflow
The following diagram illustrates the general workflow for quantifying adenosine using isotope dilution LC-MS/MS.
Caption: Isotope Dilution LC-MS/MS Workflow.
Conclusion
The isotope dilution LC-MS/MS method provides a robust, sensitive, and specific approach for the accurate quantification of adenosine in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of adenosine in health and disease. Adherence to proper sample handling procedures and the use of a stable isotope-labeled internal standard are paramount for obtaining reliable and reproducible results.
References
- 1. Adenosine receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of plasma adenosine concentration: methodological and physiological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. med.und.edu [med.und.edu]
- 8. mdpi.com [mdpi.com]
- 9. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine-13C10,15N5 = 98atom , = 95 CP 202406-75-5 [sigmaaldrich.com]
- 11. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine-¹³C₁₀ Tracing in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a purine nucleoside, is a critical signaling molecule in the tumor microenvironment, where it plays a significant role in promoting tumor growth and suppressing the anti-tumor immune response.[1] The metabolic pathways of adenosine are complex, involving both intracellular and extracellular enzymatic conversions that regulate its concentration and downstream effects. Stable isotope tracing using compounds like Adenosine-¹³C₁₀ allows for the precise tracking of adenosine's metabolic fate within cancer cells. This powerful technique provides invaluable insights into the metabolic reprogramming of cancer cells and can aid in the identification of novel therapeutic targets.
This document provides detailed protocols for cell culture preparation for Adenosine-¹³C₁₀ tracing experiments, methodologies for metabolite extraction, and guidelines for data analysis. The subsequent sections will outline the necessary steps for successful experimental design and execution, from initial cell culture to final sample analysis.
Adenosine Metabolism Signaling Pathway
The metabolic fate of adenosine is governed by a series of intracellular and extracellular enzymes. Understanding these pathways is crucial for interpreting the results of stable isotope tracing studies.
Caption: Intracellular and extracellular adenosine metabolism pathways.
Experimental Protocols
I. Cell Culture Preparation
This protocol outlines the steps for preparing cultured cells for Adenosine-¹³C₁₀ tracing. The use of dialyzed fetal bovine serum (FBS) is recommended to minimize the concentration of unlabeled small molecules in the medium.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, PC3)
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Adenosine-¹³C₁₀ (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well or 10 cm tissue culture plates
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding:
-
One to two days prior to the experiment, seed cells in 6-well or 10 cm plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Preparation of ¹³C-Labeling Medium:
-
Prepare the desired volume of base medium (e.g., DMEM without adenosine).
-
Supplement the medium with 10% dFBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Prepare a stock solution of Adenosine-¹³C₁₀ in sterile water or DMSO.
-
Add the Adenosine-¹³C₁₀ stock solution to the prepared medium to achieve the final desired concentration. A typical starting concentration is in the range of 10-100 µM.[2] It is advisable to test a range of concentrations to determine the optimal level for your specific cell line and experimental goals.
-
-
Labeling Cells:
-
On the day of the experiment, aspirate the regular growth medium from the cell culture plates.
-
Gently wash the cells once with sterile PBS to remove any residual unlabeled medium.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for the desired time period. The incubation time will depend on the specific metabolic pathway being investigated. For rapid turnover pathways like nucleotide synthesis, shorter time points (e.g., 0.5, 1, 4, 8 hours) are recommended to capture the kinetics of incorporation. For reaching isotopic steady state in downstream metabolites, longer incubation times (e.g., 24 hours) may be necessary.
-
II. Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing. Cold organic solvents are commonly used for this purpose.
Materials:
-
Cold (-80°C) 80% Methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Quenching:
-
At the end of the incubation period, quickly aspirate the labeling medium.
-
Immediately place the culture plate on a bed of dry ice or in a freezer at -80°C to rapidly cool the cells.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Extraction:
-
Place the plate on dry ice and use a cell scraper to detach the cells in the cold methanol.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
To ensure complete extraction, the sample can be subjected to freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing on ice) or sonication.
-
Centrifuge the cell extract at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new clean tube.
-
The metabolite extract can be stored at -80°C until analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Experimental Workflow
The following diagram illustrates the key steps in an Adenosine-¹³C₁₀ tracing experiment.
Caption: Workflow for Adenosine-¹³C₁₀ tracing in cell culture.
Data Presentation
The quantitative data obtained from LC-MS analysis should be summarized in tables to facilitate comparison between different experimental conditions. The tables should include information on the fractional enrichment of ¹³C in adenosine and its key downstream metabolites.
Table 1: Fractional Enrichment of Adenosine and its Metabolites after ¹³C₁₀-Adenosine Labeling
| Metabolite | Time Point 1 (e.g., 1 hour) | Time Point 2 (e.g., 4 hours) | Time Point 3 (e.g., 24 hours) |
| Adenosine (M+10) | Example: 85% | Example: 95% | Example: 98% |
| AMP (M+10) | Example: 60% | Example: 80% | Example: 90% |
| ADP (M+10) | Example: 45% | Example: 70% | Example: 85% |
| ATP (M+10) | Example: 30% | Example: 60% | Example: 80% |
| Inosine (M+10) | Example: 15% | Example: 25% | Example: 35% |
Note: The values in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific analytical method used.
Table 2: Intracellular Concentrations of Labeled Adenosine Metabolites
| Metabolite (¹³C₁₀-labeled) | Control Condition (nmol/10⁶ cells) | Treatment Condition (nmol/10⁶ cells) | Fold Change |
| Adenosine | Example: 1.2 | Example: 2.5 | Example: 2.1 |
| AMP | Example: 15.8 | Example: 22.1 | Example: 1.4 |
| ADP | Example: 25.3 | Example: 30.4 | Example: 1.2 |
| ATP | Example: 150.7 | Example: 165.8 | Example: 1.1 |
Note: This table provides an example of how to present quantitative data on the intracellular concentrations of labeled metabolites under different experimental conditions (e.g., control vs. drug treatment). Actual values will be experiment-dependent.
Conclusion
Stable isotope tracing with Adenosine-¹³C₁₀ is a robust method for elucidating the metabolic fate of adenosine in cancer cells. The protocols and guidelines presented in this document provide a framework for conducting these experiments and analyzing the resulting data. By carefully controlling experimental variables and utilizing appropriate analytical techniques, researchers can gain valuable insights into the role of adenosine metabolism in cancer biology and identify potential vulnerabilities for therapeutic intervention.
References
Application Notes and Protocols for Adenosine-13C10 Labeling in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Adenosine-13C10 for stable isotope tracing in primary cell cultures. This powerful technique enables the precise tracking of adenosine metabolism and its contribution to various cellular processes, offering valuable insights for basic research and drug development.
Introduction to this compound Labeling
This compound is a stable isotope-labeled version of adenosine where all ten carbon atoms are replaced with the heavy isotope, 13C. This labeling allows for the tracing of adenosine's metabolic fate through various pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By monitoring the incorporation of 13C into downstream metabolites, researchers can elucidate the activity of key metabolic pathways, identify metabolic bottlenecks, and assess the impact of therapeutic interventions on cellular metabolism.[1]
The primary applications of this compound labeling in primary cell cultures include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways involved in adenosine metabolism, such as the purine salvage pathway and the S-adenosylmethionine (SAM) cycle.
-
Pathway Activity Assessment: Determining the relative contributions of adenosine to the synthesis of key metabolites like ATP and SAM.
-
Drug Target Validation: Investigating how drugs modulate adenosine metabolism and related signaling pathways.
-
Disease Modeling: Studying alterations in adenosine metabolism in primary cells derived from disease models.
Key Metabolic Pathways
This compound is a valuable tool for dissecting the complexities of purine metabolism and related pathways. The primary metabolic routes for adenosine are the purine salvage pathway and its role in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.
Purine Salvage Pathway
The purine salvage pathway is a critical metabolic route for recycling purine bases, including adenosine, to synthesize nucleotides. This pathway is energetically more favorable than de novo purine synthesis. Adenosine is phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP), which can then be further phosphorylated to adenosine diphosphate (ADP) and adenosine triphosphate (ATP).
Caption: Metabolic fate of this compound in the Purine Salvage Pathway.
S-Adenosylmethionine (SAM) Cycle
The SAM cycle is a vital metabolic pathway that utilizes ATP and methionine to produce S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of biological methylation reactions, including DNA, RNA, and protein methylation. The synthesis of SAM directly incorporates the adenosyl group from ATP. Therefore, labeling with this compound will result in the formation of 13C-labeled SAM.
Caption: Tracing this compound through the S-Adenosylmethionine (SAM) Cycle.
Experimental Protocols
The following protocols provide a general framework for conducting this compound labeling experiments in primary cell cultures. It is crucial to optimize these protocols for the specific primary cell type and experimental goals.
I. Cell Culture and Labeling
A. Materials:
-
Primary cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (sterile, cell culture grade)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture plates or flasks
B. Protocol:
-
Cell Seeding: Seed primary cells at a density that will ensure they are in a logarithmic growth phase at the time of labeling. The optimal seeding density will vary depending on the cell type.
-
Media Preparation: Prepare the labeling medium. For optimal labeling efficiency, it is recommended to use a custom medium that lacks unlabeled adenosine. If this is not feasible, supplement the standard culture medium with this compound. The final concentration of this compound needs to be determined empirically, but a starting range of 10-100 µM can be considered. The medium should be supplemented with dialyzed FBS to minimize the introduction of unlabeled adenosine and other small molecules.
-
Labeling:
-
When cells reach the desired confluency, aspirate the standard culture medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the label and to reach isotopic steady state. The time required to reach isotopic steady state is pathway-dependent and should be determined experimentally by performing a time-course experiment (e.g., collecting samples at 0, 1, 4, 8, 12, and 24 hours).
II. Metabolite Extraction
A. Materials:
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C)
-
Scraping Solution: 50% Acetonitrile in water (pre-chilled to -20°C)
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen
B. Protocol:
-
Quenching:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (80% methanol) to the culture plate to arrest all enzymatic activity.
-
-
Cell Lysis and Scraping:
-
Aspirate the quenching solution.
-
Add the pre-chilled scraping solution to the plate.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Collection:
-
To ensure complete collection, a second wash of the plate with the scraping solution can be performed and pooled with the first lysate.
-
Flash-freeze the cell lysate in liquid nitrogen.
-
Store the samples at -80°C until further processing.
-
III. Sample Preparation for LC-MS/MS Analysis
A. Materials:
-
Chloroform (pre-chilled)
-
Water (LC-MS grade)
-
Centrifuge (refrigerated)
-
Vacuum concentrator
B. Protocol:
-
Phase Separation:
-
Thaw the frozen cell lysates on ice.
-
Add chloroform and water to the lysate to achieve a final solvent ratio of approximately 2:1:1 (methanol:chloroform:water).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.
-
-
Fraction Collection:
-
Carefully collect the upper aqueous phase, which contains the polar metabolites (including adenosine and its phosphorylated derivatives), and transfer it to a new microcentrifuge tube.
-
-
Drying:
-
Dry the aqueous phase completely using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water). The reconstitution volume should be chosen to achieve a concentration appropriate for the sensitivity of the mass spectrometer.
-
Data Presentation and Analysis
Quantitative Data Summary
Due to the lack of specific published studies utilizing this compound for metabolic flux analysis in primary cell cultures, a table of quantitative data cannot be provided at this time. Researchers are encouraged to generate their own quantitative data through carefully designed experiments. Key parameters to quantify and present in tabular format would include:
-
Isotopic Enrichment (%): The percentage of a metabolite pool that is labeled with 13C. This is calculated as the ratio of the abundance of the labeled isotopologue to the total abundance of all isotopologues of that metabolite.
-
Mass Isotopomer Distribution (MID): The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a metabolite.
-
Metabolic Flux Rates: Calculated using metabolic flux analysis software, these values represent the rate of conversion of substrates to products through a specific reaction or pathway (e.g., in nmol/10^6 cells/hour).
Experimental Workflow Visualization
The overall experimental workflow for an this compound labeling experiment is depicted below.
Caption: A generalized workflow for this compound stable isotope tracing experiments.
Conclusion
This compound labeling is a robust technique for investigating the intricacies of adenosine metabolism in primary cell cultures. The protocols and information provided herein offer a solid foundation for researchers to design and execute these powerful experiments. While some parameters require empirical optimization for each specific primary cell type, the insights gained from these studies will undoubtedly advance our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
Application Notes & Protocols: In Vivo Administration of Adenosine-¹³C₁₀
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in numerous physiological and pathophysiological processes. It is a key component of energy metabolism (as part of ATP and ADP) and signaling pathways. The in vivo administration of stable isotope-labeled adenosine, such as Adenosine-¹³C₁₀, provides a powerful tool for tracing the metabolic fate of adenosine and quantifying its turnover and flux through various biochemical pathways. This technique is invaluable for understanding cellular metabolism in real-time within a living organism.
Stable isotope tracing with Adenosine-¹³C₁₀ allows researchers to follow the incorporation of the heavy carbon atoms into downstream metabolites.[1][2] This approach, coupled with sensitive analytical techniques like mass spectrometry, enables the precise quantification of metabolic pathway activity, providing deeper insights than methods that only measure metabolite concentrations.[3][4]
Applications
The in vivo administration of Adenosine-¹³C₁₀ in animal models has several key applications in biomedical research and drug development:
-
Metabolic Flux Analysis: Tracing the flow of ¹³C labels from adenosine through pathways like purine metabolism allows for the quantification of the rates (fluxes) of these pathways under different physiological or pathological conditions.[5]
-
Tumor Metabolism Studies: Cancer cells often exhibit altered metabolism. Adenosine-¹³C₁₀ can be used to investigate how tumors utilize adenosine and how metabolic pathways are rewired in cancer, offering potential targets for therapy.[6][7]
-
Cardiovascular Research: Adenosine plays a crucial role in cardiovascular function. Isotope tracing can elucidate the dynamics of adenosine metabolism in the heart during normal function and in disease models, such as ischemia.[3]
-
Neurological Studies: As a neuromodulator, understanding the dynamics of adenosine metabolism in the brain is critical. Tracing studies can shed light on its role in neuroprotection and neurological disorders.[8][9]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Adenosine-¹³C₁₀ can be used as an internal standard for the accurate quantification of unlabeled adenosine in biological matrices, which is essential for PK/PD studies of drugs that modulate adenosine signaling.[10][11]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vivo studies involving adenosine analysis. These values can vary depending on the animal model, analytical method, and experimental conditions.
Table 1: Representative Calibration Curve Parameters for Adenosine Quantification using LC-MS/MS
| Parameter | Value | Reference |
| Labeled Internal Standard | Adenosine-¹³C₁₀,¹⁵N₅ | [10][11] |
| Concentration Range | 0.005 - 2.0 µg/mL | [12] |
| Linearity (R²) | > 0.99 | [10][11] |
| Lower Limit of Quantification (LLOQ) | 15.6 ng/mL | [13] |
Table 2: Example of Isotope Enrichment in Tissues Following Adenosine-¹³C₁₀ Administration (Hypothetical Data)
| Tissue | Time Point | ¹³C-Labeled Adenosine (%) | ¹³C-Labeled Inosine (%) | ¹³C-Labeled Hypoxanthine (%) |
| Blood Plasma | 15 min | 85.2 ± 5.1 | 12.3 ± 2.5 | 2.5 ± 0.8 |
| Liver | 30 min | 65.7 ± 8.3 | 25.1 ± 4.7 | 9.2 ± 1.9 |
| Heart | 30 min | 58.9 ± 7.5 | 30.4 ± 5.1 | 10.7 ± 2.2 |
| Brain | 60 min | 42.3 ± 6.9 | 45.8 ± 7.2 | 11.9 ± 3.1 |
Note: This table presents hypothetical data for illustrative purposes, as specific enrichment values are highly dependent on the experimental design.
Experimental Protocols
Protocol 1: In Vivo Administration of Adenosine-¹³C₁₀ via Intravenous Infusion
This protocol describes the continuous intravenous infusion of Adenosine-¹³C₁₀ into a rodent model to achieve a metabolic steady state for tracing studies.[1][7]
Materials:
-
Adenosine-¹³C₁₀ (sterile, pyrogen-free)
-
Sterile saline (0.9% NaCl)
-
Infusion pump
-
Catheters appropriate for the animal model (e.g., jugular vein catheter)
-
Anesthetic agent
-
Surgical tools for catheter implantation
-
Animal model (e.g., mouse, rat)
Procedure:
-
Animal Preparation:
-
Acclimatize animals to the experimental environment for at least 3 days.
-
Fast animals overnight (12-16 hours) with free access to water to reduce variability in endogenous metabolite pools.
-
Anesthetize the animal using an appropriate anesthetic agent and protocol.
-
Surgically implant a catheter into the jugular vein for infusion.
-
-
Preparation of Infusion Solution:
-
Dissolve Adenosine-¹³C₁₀ in sterile saline to the desired concentration. A typical dose might range from 10-50 mg/kg, depending on the research question.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Infusion Protocol:
-
Administer a priming bolus dose over 1-2 minutes to rapidly increase the plasma concentration of Adenosine-¹³C₁₀.
-
Immediately follow the bolus with a continuous infusion at a constant rate for a predetermined duration (e.g., 30-120 minutes) to maintain a steady-state labeling of metabolites.[1]
-
-
Sample Collection:
-
At the end of the infusion period, collect blood samples via cardiac puncture or another appropriate method. Use collection tubes containing an anticoagulant and an adenosine metabolism inhibitor (e.g., dipyridamole and EHNA).[12]
-
Immediately following blood collection, euthanize the animal and rapidly excise tissues of interest.
-
Freeze tissues immediately in liquid nitrogen to quench metabolism.[7]
-
Store all samples at -80°C until analysis.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines the extraction of metabolites from tissue samples and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Internal standards (for absolute quantification)
-
Centrifuge (refrigerated)
Procedure:
-
Metabolite Extraction:
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in ice-cold 80% methanol.
-
Add an internal standard if absolute quantification is desired.
-
Vortex the sample and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatographic method.
-
Perform mass spectrometry analysis in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent and product ions of both unlabeled and ¹³C-labeled adenosine and its metabolites.[13][14]
-
The mass shift corresponding to the number of ¹³C atoms will allow for the differentiation and quantification of the labeled species.
-
Visualizations
Caption: Experimental workflow for in vivo Adenosine-¹³C₁₀ tracing studies.
Caption: Metabolic pathway of Adenosine-¹³C₁₀ and its signaling role.
References
- 1. embopress.org [embopress.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. frontiersin.org [frontiersin.org]
- 4. Application of Carbon-13 Isotopomer Analysis to Assess Perinatal Myocardial Glucose Metabolism in Sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 7. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to study adenosine release in the adult mouse hippocampus using a genetically encoded sensor, 2-photon live imaging, and fiber photometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood[v1] | Preprints.org [preprints.org]
- 11. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. med.und.edu [med.und.edu]
Application Notes and Protocols for Adenosine-13C10 Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine, a purine nucleoside, is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission. Accurate quantification of adenosine in biological matrices is paramount for understanding its role in disease and for the development of novel therapeutics. Due to its rapid metabolism, meticulous sample preparation is crucial for obtaining reliable and reproducible results.
This document provides detailed application notes and protocols for the sample preparation and analysis of adenosine, with a focus on the use of Adenosine-13C10 as an internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations in sample processing, ensuring high-quality data.[1][2][3]
Core Principles of Sample Preparation for Adenosine Analysis
The primary challenges in adenosine quantification are its rapid clearance and formation in biological samples. Therefore, the sample collection and preparation workflow must be designed to immediately halt all enzymatic activity that could alter adenosine concentrations. This is typically achieved through the use of a "stop solution" containing a cocktail of enzyme inhibitors and protein precipitating agents.[1][2]
Subsequent steps involve the extraction and purification of adenosine from the complex biological matrix to remove interfering substances before analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Sample Collection and Preparation from Blood/Plasma
This protocol is designed for the collection of blood samples and subsequent plasma preparation for adenosine analysis. The immediate use of a "stop solution" is critical.[1][2]
Materials:
-
Vacutainer tubes pre-loaded with a "stop solution" (e.g., containing inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters, along with a protein precipitating agent like perchloric acid or acetonitrile).[1][2][3][4]
-
This compound internal standard (IS) solution.
-
Centrifuge capable of reaching 10,000 x g at 4°C.
-
LC-MS grade water, acetonitrile, and methanol.
-
Formic acid.
Procedure:
-
Blood Collection: Directly collect venous blood into the pre-prepared Vacutainer tube containing the stop solution.[1] Immediately mix the sample by gentle inversion to ensure complete inhibition of enzymatic activity.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the blood sample. The final concentration of the IS should be within the linear range of the assay.
-
Protein Precipitation:
-
Acetonitrile Precipitation: Add ice-cold acetonitrile (typically in a 3:1 or 4:1 ratio of acetonitrile to sample volume) to the blood or plasma sample.[3][4] Vortex vigorously for 1 minute.
-
Perchloric Acid (PCA) Precipitation: Add a pre-determined volume of cold 5.0 M PCA to the plasma sample to achieve a final concentration that effectively precipitates proteins.[1] Mix thoroughly.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3][4]
-
Supernatant Collection: Carefully transfer the supernatant containing the adenosine and this compound to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[4] Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 4% acetonitrile in water with 0.1% formic acid).[5]
Protocol 2: Sample Extraction from Cells
This protocol outlines the extraction of adenosine from cultured cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold.
-
70:30 methanol:water solution, ice-cold.[5]
-
This compound internal standard (IS) solution.
-
Cell scraper.
-
Centrifuge capable of reaching high speeds at 4°C.
Procedure:
-
Cell Washing: Aspirate the cell culture medium and wash the cells twice with ice-cold PBS to remove any extracellular adenosine.
-
Cell Lysis and Extraction: Add ice-cold 70:30 methanol:water solution containing a known amount of this compound internal standard to the cell plate or pellet.[5]
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet cell debris.[1]
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis or further processing if necessary.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various studies on adenosine analysis using LC-MS/MS. This data can be used as a reference for method development and validation.
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 10–2000 pmol/sample | Human Cells | [5][6] |
| 0.005–2 µg/mL | Human Blood | [4] | |
| 0.019–37 µM | Murine Tumor | [7] | |
| Lower Limit of Quantification (LLOQ) | 2 nmol/L | Human Plasma | [1] |
| 0.625 pmol/sample | Human Cells | [5] | |
| 0.005 µg/mL | Human Blood | [4] | |
| Recovery | 73%/76% (low/high IS levels) | Human Cells | [5] |
| 96% to 114% | Human Blood | [4] | |
| Intra-assay Precision (%CV) | 1.7 to 16% | Human Cells | [6] |
| Inter-assay Precision (%CV) | 1.7 to 16% | Human Cells | [6] |
| Accuracy (%Deviation) | -11.5 to 14.7% | Human Cells | [6] |
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathway
Caption: Extracellular and intracellular pathways of adenosine metabolism and signaling.
Experimental Workflow for Adenosine Quantification
Caption: General experimental workflow for sample preparation in adenosine analysis.
References
- 1. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 2. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Adenosine-¹³C₁₀ Isotopic Enrichment
Welcome to the technical support center for Adenosine-¹³C₁₀ isotopic labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the isotopic enrichment of Adenosine-¹³C₁₀ in their experiments.
Troubleshooting Guide
Low or inconsistent isotopic enrichment is a common challenge in stable isotope labeling experiments. This section addresses specific issues you might encounter when using Adenosine-¹³C₁₀.
| Problem | Potential Cause | Recommended Solution |
| Low ¹³C Enrichment in Adenosine Metabolites (e.g., ATP) | Insufficient Incubation Time: The cells may not have reached isotopic steady state, where the rate of incorporation of the labeled adenosine equals the rate of turnover of the metabolite pool. | Optimize Incubation Time: Perform a time-course experiment to determine the optimal labeling duration for your specific cell line and experimental conditions. Analyze enrichment at several time points (e.g., 2, 6, 12, 24 hours) to identify when a plateau is reached. |
| High Endogenous Adenosine Pool: A large unlabeled intracellular pool of adenosine and its metabolites will dilute the ¹³C-labeled tracer, resulting in lower overall enrichment. | Pre-culture in Adenosine-depleted Media: If possible, culture cells in a medium with low or no adenosine for a period before adding the Adenosine-¹³C₁₀ tracer. This can help to reduce the size of the unlabeled pool. | |
| Inefficient Cellular Uptake: The concentration of Adenosine-¹³C₁₀ in the medium may be too low, or the cellular uptake transporters may be saturated or inhibited. | Optimize Tracer Concentration: Test a range of Adenosine-¹³C₁₀ concentrations to find the optimal level that maximizes uptake without causing cellular toxicity. Consider the expression and activity of nucleoside transporters in your cell line.[1] | |
| Rapid Metabolite Turnover: Fast turnover of the adenosine metabolite pools can make it challenging to achieve high enrichment levels. | Consider Pulse-Chase Experiments: If studying flux through a pathway is the primary goal, a pulse-chase experiment can be informative even if high steady-state enrichment is not achieved.[2] | |
| High Variability in Enrichment Between Replicates | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or growth phase can lead to variations in metabolic activity and tracer uptake. | Standardize Cell Culture Protocols: Ensure that all experimental replicates are performed with cells at the same passage number, seeding density, and stage of growth. |
| Ineffective Quenching of Metabolism: Continued metabolic activity after cell harvesting can alter the isotopic enrichment of metabolites. | Optimize Quenching Method: Rapidly quench metabolism by snap-freezing cell pellets in liquid nitrogen or using a cold solvent mixture (e.g., -80°C methanol). The chosen method should be validated for its effectiveness in your experimental system.[3] | |
| Sample Handling and Extraction Issues: Inconsistent extraction efficiency or degradation of adenosine metabolites during sample preparation can introduce variability. | Standardize Sample Preparation: Use a validated and consistent protocol for metabolite extraction. Ensure that samples are kept on ice or at low temperatures throughout the process to minimize enzymatic activity.[4] | |
| Unexpected Labeled Species or Low Enrichment in Target Metabolites | Metabolic Rerouting: Cells may metabolize adenosine through alternative pathways, leading to the labeling of unexpected downstream metabolites. | Map Adenosine Metabolism: Use the known metabolic pathways of adenosine to predict which metabolites will become labeled. Analyze a broader range of metabolites to understand the metabolic fate of the tracer in your specific cell model. |
| Contamination with Unlabeled Adenosine: The cell culture medium or supplements (e.g., serum) may contain unlabeled adenosine, diluting the tracer. | Use Dialyzed Serum: If using fetal bovine serum (FBS), switch to dialyzed FBS to remove small molecules like adenosine. |
Frequently Asked Questions (FAQs)
Q1: What is a reasonable target for Adenosine-¹³C₁₀ isotopic enrichment?
A1: The achievable isotopic enrichment can vary significantly depending on the cell type, the specific metabolite being measured (e.g., ATP, ADP), and the experimental conditions. While achieving 100% enrichment is unlikely due to existing unlabeled pools, enrichments above 80-90% for direct metabolites of adenosine are often considered good for steady-state experiments. However, lower enrichment levels can still be informative for metabolic flux analysis.
Q2: How long should I incubate my cells with Adenosine-¹³C₁₀?
A2: The incubation time required to reach isotopic steady state is highly dependent on the turnover rate of the adenosine nucleotide pool in your specific cell line. For rapidly dividing cells, a 24-hour incubation may be sufficient. However, for slower-growing cells or those with large endogenous pools, longer incubation times may be necessary. It is crucial to perform a time-course experiment to determine the optimal labeling period.
Q3: What is the difference between metabolic steady state and isotopic steady state?
A3: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites are constant over time. Isotopic steady state is reached when the isotopic enrichment of a particular metabolite remains constant, indicating that the rate of incorporation of the labeled tracer is equal to the rate of its turnover. Achieving metabolic steady state is important for the correct interpretation of isotopic labeling data.[3]
Q4: Can I use ¹⁵N-labeled adenosine in combination with Adenosine-¹³C₁₀?
A4: Yes, using tracers with different stable isotopes, such as ¹³C and ¹⁵N, can provide additional insights into metabolic pathways. For example, co-labeling with ¹⁵N-labeled amino acids can help to distinguish between the contributions of different nitrogen sources to nucleotide synthesis.
Q5: What quenching method is best for stopping adenosine metabolism?
A5: Rapidly stopping all enzymatic activity is critical for accurately measuring isotopic enrichment. Snap-freezing cell pellets in liquid nitrogen is a common and effective method. Alternatively, quenching with a cold solvent, such as methanol pre-chilled to -80°C, can also be effective. The choice of method should be validated to ensure it effectively halts metabolism in your experimental system without causing metabolite leakage.[3]
Experimental Protocols
Detailed Methodology for Adenosine-¹³C₁₀ Labeling and LC-MS Analysis
This protocol provides a general framework for a stable isotope tracing experiment using Adenosine-¹³C₁₀. Optimization of specific steps for your cell line and experimental setup is recommended.
1. Cell Culture and Labeling:
-
Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 50-70%).
-
Remove the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the labeling medium containing a known concentration of Adenosine-¹³C₁₀. The concentration should be optimized, but a starting point of 10-100 µM is common.
-
Incubate the cells for the predetermined optimal labeling time (determined from a time-course experiment).
2. Cell Harvesting and Quenching:
-
Place the culture plates on ice.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
To quench metabolism, either:
-
Method A (Snap-Freezing): Add a minimal volume of ice-cold PBS, scrape the cells, transfer to a microcentrifuge tube, centrifuge at 4°C, remove the supernatant, and immediately snap-freeze the cell pellet in liquid nitrogen. Store at -80°C.
-
Method B (Cold Solvent): Add ice-cold 80% methanol (-80°C) directly to the plate, scrape the cells, and transfer the cell lysate to a microcentrifuge tube.
-
3. Metabolite Extraction:
-
If using the snap-freezing method, add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet.
-
Vortex the samples vigorously to ensure complete lysis and extraction.
-
Incubate the samples at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until analysis.
4. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for your chromatography method (e.g., 50% acetonitrile in water).
-
Use a liquid chromatography method capable of separating adenosine and its phosphorylated forms (e.g., HILIC or ion-pairing chromatography).[5]
-
Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify the different isotopologues of adenosine, AMP, ADP, and ATP.
-
Include a ¹³C-labeled internal standard to correct for variations in sample processing and instrument response.[6][7]
5. Data Analysis:
-
Calculate the isotopic enrichment for each metabolite by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Correct for the natural abundance of ¹³C.
Visualizations
Adenosine Metabolism and Labeling Pathway
Caption: Metabolic pathway of Adenosine-¹³C₁₀ incorporation into the cellular nucleotide pool.
Experimental Workflow for Adenosine-¹³C₁₀ Isotopic Enrichment Analysis
Caption: A streamlined workflow for analyzing Adenosine-¹³C₁₀ isotopic enrichment.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Adenosine-¹³C₁₀ NMR
Welcome to the technical support center for Adenosine-¹³C₁₀ NMR experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental setup and achieve a high signal-to-noise ratio (SNR).
Troubleshooting Guide: Low Signal-to-Noise Ratio
A common challenge in ¹³C NMR is achieving an adequate signal-to-noise ratio, primarily due to the low natural abundance of the ¹³C isotope (1.1%).[1] This issue can be further compounded by factors such as low sample concentration. If you are experiencing a poor SNR in your Adenosine-¹³C₁₀ NMR spectra, consult the following guide to diagnose and resolve the issue.
Step 1: Sample Preparation and Handling
Proper sample preparation is the foundation of a successful NMR experiment.[2] Inadequate preparation can lead to a significant loss of signal.
| Issue | Recommendation | Rationale |
| Low Sample Concentration | Increase the concentration of your Adenosine-¹³C₁₀ sample as much as solubility allows. For ¹³C NMR, a higher concentration is generally better.[3] Aim for a concentration that provides a saturated or near-saturated solution. | A higher concentration increases the number of ¹³C nuclei in the active volume of the NMR tube, leading to a stronger signal. |
| Inappropriate Solvent Volume | Use the minimum solvent volume necessary to ensure the sample height is within the detection region of the NMR probe's radio frequency (RF) coil (typically around 4 cm for a standard 5 mm tube).[2] For a medium-wall tube, this is about 400 µL, and for a thin-wall tube, it's 450-500 µL.[2] | Using excessive solvent dilutes the sample, reducing the effective concentration and signal intensity.[2] |
| Presence of Particulates | Filter your sample solution through a glass wool plug in a Pasteur pipette before transferring it to the NMR tube. | Solid particles in the sample can disrupt the magnetic field homogeneity, leading to broadened spectral lines and a reduced signal-to-noise ratio. |
| Contaminated NMR Tubes | Always use clean and dry NMR tubes. Rinse tubes with a suitable solvent like acetone and dry them thoroughly before use.[2] | Contaminants can introduce interfering signals and broaden the lines in your spectrum. |
Step 2: NMR Spectrometer Parameters and Settings
Optimizing acquisition parameters is crucial for maximizing the signal acquired in a given timeframe.
| Parameter | Recommendation | Rationale |
| Number of Scans (NS) | Increase the number of scans. The SNR increases with the square root of the number of scans.[2] For very dilute samples, a large number of scans (e.g., 2048 or more) may be necessary.[4] | Signal averaging reduces random noise, which tends to cancel out over multiple scans, while the coherent signal from the sample adds up.[1] |
| Relaxation Delay (D1) | For routine ¹³C spectra, a shorter relaxation delay combined with a smaller flip angle (e.g., 30°) can be more efficient. A D1 of 2.0 seconds is a good starting point.[4] | For quantitative analysis where full relaxation is necessary, D1 should be at least 5 times the longest T₁ of the carbons of interest. However, for sensitivity, this is often not the most time-efficient approach.[4] |
| Acquisition Time (AQ) | An acquisition time of around 1.0 second is often a good compromise for resolution and sensitivity.[4] | A longer AQ can improve digital resolution but may not significantly increase the signal intensity beyond a certain point.[4] |
| Pulse Angle | Use a smaller flip angle, such as 30°, instead of 90°.[4] | A smaller flip angle allows for a shorter relaxation delay between scans, enabling more scans to be acquired in the same amount of time, which can lead to a better overall SNR. This is related to the Ernst angle concept.[4] |
| Proton Decoupling | Ensure the proton channel is properly tuned.[5] Use a standard proton decoupling sequence like WALTZ-16.[5] | Incomplete decoupling leads to broadened lines or residual splittings, which reduces the peak height and thus the SNR.[5] Proper decoupling collapses the ¹H-¹³C couplings into single sharp peaks and provides a Nuclear Overhauser Enhancement (NOE), which can increase the signal intensity of protonated carbons by up to 200%.[4] |
Step 3: Advanced Techniques for Sensitivity Enhancement
If the basic optimization steps are insufficient, consider employing more advanced pulse sequences.
| Technique | Description | Application |
| DEPT (Distortionless Enhancement by Polarization Transfer) | This is a polarization transfer technique that enhances the signal of protonated carbons.[6][7] | Useful for distinguishing between CH, CH₂, and CH₃ groups and can provide a significant sensitivity boost for these carbons. |
| INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) | Another polarization transfer technique that can improve the sensitivity of ¹³C signals. | Similar to DEPT, it is effective for enhancing the signals of protonated carbons. |
| Photo-CIDNP (Photochemically Induced Dynamic Nuclear Polarization) | This technique can lead to substantial signal enhancements (up to >200-fold) for certain residues, particularly aromatic ones, by creating non-equilibrium nuclear spin polarization.[8] | Highly effective for specific molecules and can dramatically reduce data acquisition time.[8] |
Frequently Asked Questions (FAQs)
Q1: How much sample do I need for a good Adenosine-¹³C₁₀ NMR spectrum?
A1: For ¹³C NMR, the more concentrated the sample, the better. A good starting point for a small molecule like adenosine is to prepare a saturated solution. If you have a limited amount of sample (e.g., 10-15 mg), it is crucial to use a minimal amount of deuterated solvent.[9]
Q2: My spectrum is still noisy even after increasing the number of scans. What else can I do?
A2: If increasing the number of scans is not sufficient, consider the following:
-
Check your sample preparation: Ensure your sample is fully dissolved and free of any particulate matter.
-
Optimize acquisition parameters: A parameter set with an acquisition time (AQ) of 1.0 s, a relaxation delay (D1) of 2.0 s, and a 30° pulse angle has been shown to significantly improve the signal-to-noise ratio.[4]
-
Verify probe tuning: An improperly tuned proton channel will result in poor decoupling and a lower SNR.[5]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it help in ¹³C NMR?
A3: The Nuclear Overhauser Effect is the transfer of nuclear spin polarization from one nucleus to another. In ¹³C NMR, irradiating the protons (proton decoupling) can enhance the signal of nearby ¹³C nuclei.[4] This effect is most significant for carbons with directly attached protons (CH, CH₂, CH₃) and can increase their signal intensity by as much as 200%.[4] Quaternary carbons, lacking directly attached protons, do not benefit significantly from the NOE and often appear as weaker signals.[4]
Q4: Should I use a 90° pulse for my ¹³C experiment?
A4: While a 90° pulse provides the maximum signal for a single scan, it requires a long relaxation delay (approximately 5 times the T₁ relaxation time) for the magnetization to return to equilibrium.[4] For ¹³C NMR, where signal averaging is almost always necessary, it is more time-efficient to use a smaller flip angle (e.g., 30°) with a shorter relaxation delay. This allows for more scans to be acquired in the same amount of time, resulting in a better overall SNR.[4]
Experimental Protocols
Optimized ¹³C NMR Acquisition Protocol ("CARBON" Parameters)
This protocol is based on a parameter set designed to maximize the signal-to-noise ratio for a given experiment time.[4]
-
Sample Preparation: Prepare a concentrated solution of Adenosine-¹³C₁₀ in a suitable deuterated solvent. Filter the solution into a clean NMR tube.
-
Spectrometer Setup:
-
Tune and match the NMR probe for both the ¹³C and ¹H channels.
-
-
Acquisition Parameters:
-
Pulse Program: zgdc30 (or a similar program with a 30° pulse and proton decoupling)
-
Number of Scans (NS): Start with 128 scans and increase as needed for your sample concentration.
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1.0 seconds
-
Pulse Angle (P1): Set for a 30° flip angle.
-
-
Processing:
-
Apply a line broadening factor (LB) of 1.0 Hz to reduce noise without significant distortion of the peaks.[4]
-
Visualizations
Caption: A flowchart illustrating the standard workflow for an NMR experiment.
Caption: A decision tree for troubleshooting low signal-to-noise in NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- 8. 1H-detected 13C Photo-CIDNP as a Sensitivity Enhancement Tool in Solution NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Adenosine-13C10 Tracer Studies
Welcome to the technical support center for Adenosine-13C10 tracer studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the experimental workflow, from study design to data analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic fates of this compound once introduced into a biological system?
A1: this compound, upon entering a cell, is primarily directed into two main pathways: the salvage pathway and the degradation pathway.[1][2][3]
-
Salvage Pathway: Adenosine is phosphorylated by adenosine kinase (ADK) to form adenosine monophosphate (AMP).[2][4] This 13C-labeled AMP can then be further phosphorylated to ADP and ATP, incorporating the stable isotopes into the cellular energy currency and nucleotide pools for nucleic acid synthesis.
-
Degradation Pathway: Adenosine can be deaminated by adenosine deaminase (ADA) to form inosine, which is further catabolized to hypoxanthine, xanthine, and finally uric acid for excretion.[1]
The balance between these pathways is tissue-specific and depends on the relative activities and substrate affinities of ADK and ADA.[4][5]
Q2: How do I choose the optimal concentration of this compound for my experiment?
A2: The optimal concentration of this compound depends on the specific research question, the cell type or model system, and the sensitivity of the analytical instrumentation. It is crucial to balance achieving sufficient isotopic enrichment for detection without causing cytotoxic effects or significantly altering the natural adenosine metabolism. A pilot experiment with a range of concentrations is recommended to determine the optimal dose.
Q3: Why is it important to correct for the natural abundance of 13C in my data?
A3: It is critical to correct for the natural abundance of 13C (approximately 1.1%) to distinguish between the 13C isotopes originating from the tracer and those naturally present in the metabolites.[4][6] Failure to do so will lead to an overestimation of isotopic enrichment and inaccurate calculations of metabolic fluxes.[4] This correction is especially important for metabolites with a high number of carbon atoms.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound tracer studies.
Low Isotopic Enrichment
Problem: After providing this compound, the measured isotopic enrichment in downstream metabolites like AMP, ADP, or ATP is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Rapid Degradation of Adenosine: | Adenosine has a very short half-life in biological systems.[1] Consider co-administering an adenosine deaminase (ADA) inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), to prevent rapid degradation to inosine.[7] |
| Insufficient Tracer Uptake: | Verify the expression and activity of nucleoside transporters in your experimental system. If uptake is a limiting factor, consider using a higher concentration of the tracer or a longer incubation time, while monitoring for potential toxicity. |
| Dominant de novo Purine Synthesis: | If the de novo purine synthesis pathway is highly active, it will dilute the contribution of the salvaged 13C-labeled adenosine. You can try to inhibit the de novo pathway using specific inhibitors if your experimental design allows. |
| Inefficient Nucleotide Extraction: | The extraction of highly polar nucleotides can be challenging.[8] Optimize your extraction protocol using methods like protein precipitation with cold organic solvents (e.g., methanol, acetonitrile) or solid-phase extraction.[8][9] |
Poor Chromatographic Peak Shape and Resolution
Problem: During LC-MS analysis, adenosine and its metabolites show poor peak shape (e.g., fronting, tailing) or co-elute with other compounds.[10][11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Column Chemistry: | For polar analytes like adenosine and its phosphorylated derivatives, hydrophilic interaction liquid chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[5] |
| Suboptimal Mobile Phase Composition: | Adjust the mobile phase pH and organic solvent gradient to improve peak shape and resolution. The addition of ion-pairing reagents can also be beneficial for retaining and separating nucleotides, but their compatibility with mass spectrometry must be carefully evaluated. |
| Matrix Effects: | Co-eluting matrix components can interfere with ionization and affect peak shape.[10] Enhance sample cleanup procedures using techniques like solid-phase extraction (SPE) to remove interfering substances. |
| Injection Solvent Mismatch: | Ensure the solvent in which the sample is dissolved is compatible with the initial mobile phase conditions to prevent peak distortion.[12] |
Inaccurate Quantification
Problem: The quantitative results for this compound and its isotopologues are inconsistent or inaccurate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of an Appropriate Internal Standard: | Use a stable isotope-labeled internal standard that is not expected to be endogenously present in the sample, or one with a different mass, to correct for variations in sample preparation and instrument response. For this compound studies, a 15N-labeled adenosine could be a suitable internal standard. |
| Non-linear Detector Response: | Ensure that the concentration of your analytes falls within the linear dynamic range of the mass spectrometer. If necessary, dilute your samples or adjust the injection volume. Construct a calibration curve with a range of concentrations to verify linearity.[7] |
| In-source Fragmentation or Adduct Formation: | Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to minimize in-source fragmentation and the formation of adducts that can complicate quantification. |
| Errors in Natural Abundance Correction: | Double-check the algorithm and the chemical formulas used for the natural abundance correction to ensure accuracy.[4][6] |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Adenosine and its Metabolites from Cultured Cells
This protocol outlines a general procedure for extracting adenosine and its phosphorylated derivatives from adherent cell cultures.
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Introduce this compound to the culture medium at the predetermined optimal concentration and for the desired labeling duration.
-
-
Metabolism Quenching and Cell Lysis:
-
Aspirate the culture medium.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the culture plate to quench metabolic activity and lyse the cells.
-
-
Metabolite Extraction:
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS method (e.g., the initial mobile phase).
-
Centrifuge the reconstituted sample to remove any remaining particulates before transferring to an autosampler vial for analysis.
-
LC-MS/MS Method for this compound Isotopologue Analysis
This is an example of an LC-MS/MS method that can be adapted for the analysis of adenosine and its isotopologues.
Liquid Chromatography (LC) Parameters:
| Parameter | Setting |
| Column: | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A: | 10 mM Ammonium Acetate in Water, pH 9.0 |
| Mobile Phase B: | Acetonitrile |
| Gradient: | Start at 95% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to 95% B and equilibrate. |
| Flow Rate: | 0.3 mL/min |
| Column Temperature: | 40°C |
| Injection Volume: | 5 µL |
Mass Spectrometry (MS) Parameters (Triple Quadrupole):
| Parameter | Setting |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage: | 3.5 kV |
| Source Temperature: | 150°C |
| Desolvation Temperature: | 400°C |
| Gas Flow Rates: | Optimized for the specific instrument |
| MRM Transitions: | See table below |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Adenosine (Unlabeled) | 268.1 | 136.1 | 15 |
| This compound | 278.1 | 146.1 | 15 |
| AMP (Unlabeled) | 348.1 | 136.1 | 20 |
| AMP-13C10 | 358.1 | 146.1 | 20 |
| ADP (Unlabeled) | 428.0 | 136.1 | 25 |
| ADP-13C10 | 438.0 | 146.1 | 25 |
| ATP (Unlabeled) | 508.0 | 136.1 | 30 |
| ATP-13C10 | 518.0 | 146.1 | 30 |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.
Visualizations
Adenosine Metabolism and Salvage Pathway
Caption: Metabolic fate of this compound tracer.
Experimental Workflow for this compound Tracer Studies
Caption: A typical experimental workflow.
Troubleshooting Logic for Low Isotopic Enrichment
Caption: Troubleshooting low isotopic enrichment.
References
- 1. adenine and adenosine salvage III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic considerations for the regulation of adenosine and deoxyadenosine metabolism in mouse and human tissues based on a thymocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. DNA Extraction - Overcome 4 Problematic Challenges [sampled.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Technical Support Center: Adenosine-13C10 Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in Adenosine-13C10 mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound, leading to either a suppression or enhancement of its signal.[1][2] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[3][4] Ion suppression, a common form of matrix effect, can reduce the analyte's signal due to competition with matrix components during the ionization process.[1][2]
Q2: What are the primary causes of matrix effects in biological samples for this compound analysis?
A2: For biological matrices such as plasma or serum, phospholipids are a major contributor to matrix effects, particularly ion suppression.[5][6] These molecules are abundant in cell membranes and often co-extract with the target analyte during sample preparation.[6] If they co-elute with this compound from the liquid chromatography (LC) column, they can compete for ionization in the mass spectrometer's source, leading to a diminished signal for your analyte.[6]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of your this compound standard is introduced into the mass spectrometer after the LC column.[3] A blank matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Method: This quantitative approach compares the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solution (e.g., mobile phase).[3][5] The matrix effect can be calculated as a percentage.[7]
Q4: Can using a stable isotope-labeled internal standard like this compound completely eliminate matrix effects?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the best practice to compensate for matrix effects, it may not completely eliminate them.[1][5] The SIL-IS co-elutes with the analyte and experiences similar degrees of ion suppression or enhancement.[1][5] This allows for an accurate analyte-to-internal standard ratio, which improves the reliability of quantification.[1] However, significant ion suppression can still lead to a loss of sensitivity, which may not be overcome even with an SIL-IS.[5] Therefore, it is still crucial to minimize the underlying matrix interferences.
Troubleshooting Guide
Issue: Poor sensitivity, accuracy, or reproducibility in this compound quantification.
This issue is often a primary indicator of significant matrix effects. Follow this troubleshooting workflow to identify and mitigate the problem.
Caption: Troubleshooting workflow for addressing inconsistent this compound results.
Experimental Protocols
Protocol 1: Assessment of Absolute Matrix Effect using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of matrix effects.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Prepare calibration standards of this compound at various concentrations in the mobile phase or a suitable neat solvent. Also, prepare a sample with only the internal standard in the neat solvent.
-
Set B (Post-Extraction Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, serum) through your entire sample preparation procedure. After the final extraction step, spike the extracts with this compound and the internal standard to the same final concentrations as prepared in Set A.
-
-
Analyze both sets of samples using your established LC-MS/MS method.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation Strategies to Minimize Matrix Effects
Improving sample cleanup is one of the most effective ways to reduce matrix effects.[5]
A. Protein Precipitation (PPT)
-
Description: A simple and fast method, but often results in "dirtier" extracts with significant matrix effects.
-
Protocol:
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
To Improve: Consider using PPT plates that specifically retain phospholipids.[5]
B. Liquid-Liquid Extraction (LLE)
-
Description: A more selective method than PPT that can provide cleaner extracts.
-
Protocol:
-
Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, uncharged state.[5]
-
Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
C. Solid-Phase Extraction (SPE)
-
Description: A highly selective method that can significantly reduce matrix components.
-
Protocol:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water) through the cartridge.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute this compound with an appropriate elution solvent.
-
-
Recommendation: Polymeric mixed-mode or reverse-phase SPE cartridges are often effective for removing phospholipids.[5] For targeted phospholipid removal, consider using specialized materials like HybridSPE-Phospholipid.[6]
Data Presentation
The following table presents example data on the assessment of matrix effects and process efficiency for adenosine analysis, which can be used as a reference for expected outcomes.
| Analyte/IS | Concentration Level | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Adenosine IS | Low | 78 | 73 | 57 |
| Adenosine IS | High | 75 | 76 | 57 |
| Guanosine IS | Low | 88 | 78 | 69 |
| Guanosine IS | High | 84 | 74 | 63 |
| Inosine IS | Low | 88 | 66 | 58 |
| Inosine IS | High | 87 | 70 | 60 |
Data adapted from a study on nucleotide analysis, demonstrating typical values for matrix effects, recovery, and process efficiency.[8]
Signaling Pathways and Logical Relationships
The relationship between sample complexity, preparation techniques, and the resulting matrix effect can be visualized as follows:
Caption: Relationship between sample preparation complexity and matrix effect reduction.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Adenosine-13C10 Incorporation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low incorporation of Adenosine-13C10 in metabolic labeling experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low incorporation of this compound?
Low incorporation of this compound can stem from several factors, broadly categorized as issues with cellular uptake, intracellular metabolism, and experimental conditions. These include:
-
Inefficient Cellular Uptake: The expression and activity of nucleoside transporters (ENTs and CNTs) on the cell surface can be a limiting factor.
-
Competition with De Novo Synthesis: Cells can synthesize purines "from scratch" via the de novo pathway, which dilutes the pool of labeled precursors available from the salvage pathway that utilizes exogenous adenosine.
-
Suboptimal Experimental Conditions: Factors such as the concentration of this compound, incubation time, cell density, and overall cell health can significantly impact labeling efficiency.
-
Mycoplasma Contamination: These common cell culture contaminants can alter host cell nucleic acid metabolism, affecting the incorporation of labeled nucleosides.[1][2][3][4][5]
Q2: How can I determine if the problem is with cellular uptake or intracellular incorporation?
To distinguish between poor uptake and inefficient intracellular metabolism, you can perform a quantitative analysis of intracellular versus extracellular this compound. By measuring the concentration of the labeled adenosine in both the cell lysate and the culture medium over time, you can determine if the cells are failing to import the tracer or if it is being imported but not efficiently incorporated into nucleic acids.[6][7][8]
Q3: What is the optimal concentration and incubation time for this compound labeling?
The optimal concentration and incubation time are cell-line dependent and should be empirically determined. However, a good starting point is to perform a dose-response and time-course experiment. Based on available literature, concentrations in the low micromolar range are often used.[9]
Q4: Can I enhance the incorporation of this compound by modulating cellular pathways?
Yes. You can increase the reliance of cells on the salvage pathway by using inhibitors of the de novo purine synthesis pathway. For example, drugs like methotrexate can block de novo synthesis, thereby promoting the uptake and incorporation of exogenous labeled adenosine.[6][10]
Troubleshooting Guides
Problem 1: Low or No Detectable this compound Incorporation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Labeling Conditions | Perform a time-course (e.g., 0, 2, 4, 8, 12, 24 hours) and concentration-response (e.g., 1, 5, 10, 25, 50 µM) experiment with this compound. | Identification of optimal labeling duration and concentration for your specific cell line. |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the labeling experiment. Avoid using cells that are over-confluent. | Healthy, actively dividing cells will have higher metabolic activity and are more likely to incorporate the label. |
| Inefficient Cellular Uptake | Quantify the expression of key nucleoside transporters (e.g., ENT1, ENT2) in your cell line via qPCR or Western blot. Compare uptake in your cell line to a control cell line known to have high transporter expression. | Determine if low transporter expression is the bottleneck. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay). If positive, discard the culture and start with a fresh, uncontaminated stock. | Elimination of mycoplasma will restore normal cellular metabolism.[1][2][4][5] |
| Competition from De Novo Synthesis | Treat cells with an inhibitor of de novo purine synthesis (e.g., methotrexate) prior to and during labeling with this compound. | Increased incorporation of the labeled adenosine as the salvage pathway becomes the primary source for purine nucleotides.[6] |
Data Presentation: Impact of Labeling Time and Concentration
The following table summarizes hypothetical data from an optimization experiment to illustrate the effect of time and concentration on this compound incorporation.
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | Isotopic Enrichment (%) |
| HEK293 | 10 | 4 | 15.2 ± 1.8 |
| 10 | 8 | 35.7 ± 2.5 | |
| 10 | 16 | 68.3 ± 4.1 | |
| 10 | 24 | 85.1 ± 3.9 | |
| PANC-1 | 25 | 24 | 75.4 ± 5.2 |
| 50 | 24 | 92.3 ± 3.1 | |
| 100 | 24 | 94.6 ± 2.8 |
Note: These are example values. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessing this compound Incorporation by LC-MS/MS
This protocol outlines the general steps for quantifying the isotopic enrichment of adenosine in RNA.
1. Cell Culture and Labeling: a. Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. b. Culture cells in standard growth medium. c. Replace the medium with fresh medium containing the desired concentration of this compound. d. Incubate for the desired labeling period.
2. RNA Extraction: a. Harvest cells and wash with ice-cold PBS. b. Extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit). c. Quantify the RNA and assess its purity.
3. RNA Digestion to Nucleosides: a. Digest a known amount of RNA (e.g., 1-5 µg) to single nucleosides using a cocktail of nuclease P1 and alkaline phosphatase. b. The reaction is typically carried out at 37°C for 2-4 hours.
4. LC-MS/MS Analysis: a. Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Use a C18 reverse-phase column for separation. c. Set the mass spectrometer to monitor the specific mass transitions for both unlabeled (M+0) and labeled (M+10) adenosine. d. A stable isotope-labeled internal standard (e.g., Adenosine-13C5,15N5) should be used for accurate quantification.[7]
5. Data Analysis: a. Calculate the isotopic enrichment by determining the ratio of the peak area of labeled adenosine to the sum of the peak areas of both labeled and unlabeled adenosine.
Mandatory Visualizations
Adenosine Metabolism and Labeling Pathway
Caption: this compound uptake and incorporation into RNA via the salvage pathway.
Troubleshooting Workflow for Low this compound Incorporation
Caption: A stepwise guide to identifying and resolving issues with low this compound incorporation.
References
- 1. Adenine and adenosine salvage pathways in erythrocytes and the role of S-adenosylhomocysteine hydrolase. A theoretical study using elementary flux modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. De novo purine synthesis, purine salvage, and DNA synthesis in normal and Lesch-Nyhan fibroblasts infected with Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of extracellular and intracellular adenosine production: understanding the transmembranous concentration gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Adenosine-13C10 Detection Sensitivity
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to enhance the sensitivity of Adenosine-13C10 detection in mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in detection assays?
This compound is a stable isotope-labeled version of adenosine, where ten carbon atoms are replaced with the heavier carbon-13 isotope.[1][2] It is commonly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays.[3][4] The key benefit of using a stable isotope-labeled internal standard is its ability to mimic the analyte of interest (endogenous adenosine) throughout sample preparation and analysis, correcting for variations in sample handling, extraction efficiency, and instrument response. This leads to more accurate and precise quantification.[3]
Q2: I am observing a low signal or no signal for my this compound standard. What are the potential causes and solutions?
Low or no signal for this compound can stem from several factors related to sample preparation, instrument settings, or the stability of the compound.
-
Enzymatic Degradation: Adenosine can be rapidly metabolized in biological samples by enzymes like adenosine deaminase.[5] Ensure that samples are immediately treated with a solvent mixture (e.g., acetonitrile) and an adenosine deaminase inhibitor, such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), to prevent degradation.[5][6]
-
Incorrect MS Polarity Mode: Always screen for your analyte in both positive and negative ionization modes.[7] While adenosine can be detected in both, the optimal mode can depend on the specific mobile phase and instrument. For instance, negative ion electrospray mode has been successfully used for adenosine quantification.[4]
-
Suboptimal Ionization Source Parameters: The efficiency of ion generation is critical for sensitivity.[7][8] Systematically optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.[8] The position of the sprayer relative to the sampling orifice should also be optimized for maximum ion sampling.[7]
-
Inappropriate Mobile Phase Additives: Mobile phase additives can significantly impact ionization efficiency. While trifluoroacetic acid (TFA) can improve chromatography, it is known to cause ion suppression in electrospray ionization (ESI).[9] Consider using formic acid (FA) or a low concentration of TFA (e.g., 0.01%) with FA to minimize this effect.[9]
Q3: How can I optimize my LC-MS/MS method for better this compound sensitivity?
Optimizing both the liquid chromatography (LC) and mass spectrometry (MS) components is crucial for achieving high sensitivity.
-
Chromatography:
-
Column Selection: For a polar molecule like adenosine, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide good retention and sensitivity.[6] Alternatively, a reversed-phase column designed for polar analytes, such as a C18, can also be effective.[4]
-
Mobile Phase: A common mobile phase for adenosine analysis consists of ammonium acetate in water (solvent A) and acetonitrile (solvent B).[4] Optimizing the gradient or isocratic conditions is necessary to achieve sharp peaks, which increases the signal-to-noise ratio.[4]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) is generally preferred for polar, ionizable molecules like adenosine.[7] Atmospheric pressure chemical ionization (APCI) can also be used, though it may be more susceptible to matrix effects.[5]
-
Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), optimizing the collision energy for each parent-to-daughter ion transition is critical for maximizing signal intensity.[10] It is recommended to monitor at least two MRM transitions for each compound to ensure specificity.[10]
-
Troubleshooting Guide: Low Sensitivity
This section provides a structured approach to troubleshooting low sensitivity issues during this compound detection.
| Symptom | Possible Cause | Recommended Action |
| No Peak Detected for this compound | 1. Degradation: The internal standard may have degraded in the biological matrix.[5] 2. Incorrect Instrument Settings: The mass spectrometer might not be set to the correct m/z values or polarity. | 1. Prepare a fresh sample, ensuring the immediate addition of an adenosine deaminase inhibitor (e.g., EHNA) and a deproteinizing solvent like acetonitrile.[5][6] 2. Verify the calculated mass of the parent and fragment ions for this compound. Infuse a fresh standard solution directly into the mass spectrometer to confirm instrument response and optimize source parameters.[8] |
| Low Signal Intensity | 1. Ion Suppression: Components of the sample matrix or mobile phase (like TFA) are interfering with the ionization of this compound.[9] 2. Suboptimal Chromatography: The chromatographic peak may be too broad, reducing the signal height.[4] 3. Inefficient Ionization: Source parameters (voltages, gas flows, temperature) are not optimized for the analyte and flow rate.[7][8] | 1. Evaluate the matrix effect by comparing the response in solvent versus the sample matrix.[5] Improve sample cleanup or modify the LC gradient to separate interfering components. Replace 0.1% TFA with 0.1% formic acid or a lower TFA concentration.[9] 2. Modify the LC method (e.g., gradient slope, flow rate) to achieve a sharper, more symmetrical peak shape.[4] 3. Perform a systematic optimization of the ion source parameters by infusing the standard and monitoring the signal intensity while adjusting each parameter.[8] |
| High Background Noise | 1. Contaminated Mobile Phase or LC System: Impurities in solvents or buildup on the column can increase background noise. 2. Matrix Effects: Complex biological samples can introduce a high chemical background. | 1. Use high-purity, MS-grade solvents and additives.[9] Flush the LC system and column thoroughly. 2. Incorporate a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Sample Preparation for Adenosine Analysis in Blood
This protocol is adapted from a method designed to prevent the rapid degradation of adenosine in blood samples.[6]
-
Pre-treatment of Collection Tubes: Prepare collection tubes (e.g., Vacutainer) by adding a solvent mixture containing 95% acetonitrile and 10 mM ammonium formate. For enhanced stability, an adenosine deaminase inhibitor can also be added.
-
Blood Collection: Collect blood samples directly into the pre-treated tubes. The immediate mixing with the acetonitrile solution will quench enzymatic activity and deproteinize the sample.
-
Internal Standard Spiking: Add the this compound internal standard to the sample.
-
Centrifugation: Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Compound Optimization
This protocol outlines the steps for optimizing the mass spectrometer for this compound detection.[10]
-
Standard Preparation: Prepare a solution of this compound in the initial mobile phase composition.
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump.
-
Parent Ion Optimization:
-
Acquire a full scan mass spectrum to identify the protonated ([M+H]+) or deprotonated ([M-H]-) parent ion of this compound.
-
Optimize the orifice/cone voltage by scanning a range of values to find the voltage that produces the maximum intensity for the parent ion.[10]
-
-
Daughter Ion Optimization (MS/MS):
-
Select the optimized parent ion for fragmentation.
-
Perform a product ion scan to identify the most abundant and stable daughter ions.
-
For each parent-daughter pair (MRM transition), optimize the collision energy by ramping the energy and monitoring the daughter ion intensity. Select the energy that yields the highest response.[10]
-
-
Source Parameter Optimization: While infusing the standard, adjust the ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) to maximize the signal of the optimized MRM transition.[8]
Quantitative Data Summary
| Parameter | Adenosine | This compound (IS) | Reference |
| Chemical Formula | C10H13N5O4 | ¹³C10H13N5O4 | [1] |
| Monoisotopic Mass | 267.10 g/mol | 277.13 g/mol | Calculated |
| Example MRM Transition 1 (m/z) | 268.1 -> 136.1 | 278.1 -> 146.1 | Generic Example |
| Example MRM Transition 2 (m/z) | 268.1 -> 94.1 | 278.1 -> 99.1 | Generic Example |
Note: Specific m/z values for MRM transitions should be empirically determined on the instrument used for analysis.
Visualizations
Caption: Workflow for quantitative analysis of adenosine using a labeled internal standard.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Principle of using a stable isotope-labeled internal standard for quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Adenine riboside-13C10) | 稳定同位素 | MCE [medchemexpress.cn]
- 3. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.und.edu [med.und.edu]
- 5. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HILIC-MS/MS Analysis of Adenosine in Patient Blood [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Data Analysis for Adenosine-13C10 Fluxomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Adenosine-13C10 fluxomics. It offers guidance on data analysis software, experimental protocols, and data interpretation to address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered when using various metabolic flux analysis (MFA) software packages for this compound fluxomics.
General Software-Independent Troubleshooting
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why are my flux confidence intervals excessively large? | - Insufficient labeling information in the experimental data.- The metabolic model is underdetermined for the given data.- High measurement noise or systematic errors. | - Perform parallel labeling experiments with different tracers to provide complementary information.[1]- Review the metabolic model for potential simplifications or missing constraints.- Ensure high-quality mass spectrometry data with low measurement errors. |
| The software fails to converge to a solution or gives a poor fit. | - The metabolic model is incomplete or contains incorrect reaction stoichiometry or atom mappings.- The initial flux guesses are far from the optimal solution.- Measurement errors in the input data (extracellular rates, mass isotopomer distributions). | - Carefully verify all reactions and atom mappings in your model against established metabolic databases.- Restart the flux estimation multiple times with random initial values.[2]- Re-examine your experimental data for potential outliers or systematic errors. Check for issues like natural isotope abundance correction.[2] |
| How do I handle unexpected isotopologue peaks in my mass spectrometry data? | - Contamination of the sample.- Presence of an unexpected metabolic pathway.- Issues with the mass spectrometer calibration or data processing. | - Analyze blank samples to rule out contamination.- Re-evaluate your metabolic model to consider alternative pathways of adenosine metabolism.- Verify the mass accuracy and resolution of your instrument and review the peak integration parameters. |
Software-Specific FAQs
INCA (Isotopomer Network Compartmental Analysis)
| Question | Answer |
| How do I model the adenosine salvage pathway in INCA? | Define the reactions for the conversion of adenosine to AMP via adenosine kinase (ADK) and the conversion of adenine to AMP via adenine phosphoribosyltransferase (APRT). You will need to specify the stoichiometry and atom transitions for each reaction in the INCA script. The graphical user interface can also be used to construct the metabolic model.[3][4] |
| What should I do if I encounter a "Sum of Squared Residuals (SSR) is too high" error? | This indicates a poor fit between your model and the experimental data. Review your metabolic model for completeness and accuracy. Ensure your experimental data is correctly entered, including measurement errors. INCA can perform statistical tests to assess goodness-of-fit.[3] Consider if your system is in a true metabolic and isotopic steady state. If not, you may need to use the isotopically non-stationary MFA (INST-MFA) capabilities of INCA.[5] |
| How can I improve the precision of my flux estimates in INCA? | INCA allows for the simultaneous analysis of multiple experiments, such as parallel labeling experiments with different tracers. This can significantly improve the confidence intervals of your estimated fluxes. You can also use INCA's experimental design tools to identify the optimal tracer strategy before conducting your experiments.[3] |
13CFLUX2
| Question | Answer |
| I'm getting a syntax error in my FluxML input file. How can I debug this? | 13CFLUX2 has a comprehensive error handling architecture that detects over 400 syntactical and semantical errors and provides expressive error messages.[6][7] Carefully check the line number indicated in the error message and compare your FluxML syntax to the official documentation and examples. The fmllint tool can be used to validate your FluxML document.[8][9] |
| How do I specify MS/MS fragmentation patterns for adenosine metabolites? | 13CFLUX2 allows for the specification of arbitrary measurements, including MS/MS data, through its flexible measurement configuration in the FluxML file.[10] You need to define the parent and fragment ions and their corresponding atom transitions. |
| My simulation is running very slowly. How can I improve performance? | 13CFLUX2 is designed for high-performance computing and can utilize multicore CPUs and compute clusters.[8][9] For large-scale models, ensure you are using the optimal simulation algorithm (Cumomer or EMU) as suggested by the software's analysis of your network.[8] |
OpenFLUX
| Question | Answer |
| Where can I find support and documentation for OpenFLUX? | OpenFLUX provides a comprehensive user manual. For additional help, you can use the forum or contact the developers via email at --INVALID-LINK--.[11] |
| How do I perform a goodness-of-fit test in OpenFLUX? | OpenFLUX2 includes functionalities for goodness-of-fit testing to assess the adequacy of your metabolic model against the experimental data.[1] |
| Can OpenFLUX handle data from parallel labeling experiments? | Yes, OpenFLUX2 is designed to analyze data from both single labeling experiments (SLEs) and parallel labeling experiments (PLEs), which can improve flux precision.[1] |
PollyPhi
| Question | Answer |
| How do I process my raw LC-MS data for use in PollyPhi? | The PollyPhi workflow often starts with converting raw data files to an open format like mzML using tools like MSConvert. Peak curation and annotation can then be performed using a tool like El-MAVEN, which can be integrated with PollyPhi for direct data transfer.[12] |
| What visualizations does PollyPhi offer for flux analysis? | PollyPhi provides insightful visualizations such as fractional enrichment plots, pool total plots, and natural abundance corrected intensity plots for each metabolite across different experimental cohorts.[12] |
| How can I perform quality control on my data within PollyPhi? | PollyPhi includes quality control features that allow you to visualize Principal Component Analysis (PCA) and correlation plots to identify and potentially remove outliers from your dataset.[3] |
Metran
| Question | Answer |
| What is the underlying framework of Metran? | Metran is based on the Elementary Metabolite Units (EMU) framework for metabolic flux analysis.[13] |
| How do I define my metabolic network model in Metran? | Metran allows for the definition of the metabolic network, including reactions, stoichiometry, and atom transitions. This information is used to simulate the expected labeling patterns.[1] |
| How does Metran handle flux estimation? | Metran uses a nonlinear least-squares regression algorithm to find the best fit between the measured and model-predicted mass isotopomer distributions by adjusting the relative fluxes.[1] |
Experimental Protocols
A detailed methodology is crucial for obtaining high-quality data for this compound fluxomics.
Protocol: this compound Labeling of Mammalian Cells
1. Cell Culture and Tracer Introduction:
-
Culture mammalian cells to the desired confluence in standard growth medium.
-
For the labeling experiment, replace the standard medium with a medium containing this compound at a concentration that does not significantly alter cell physiology but is sufficient for detection. A typical starting point is to replace the unlabeled adenosine in the medium with the labeled counterpart. The exact concentration should be optimized for the specific cell line and experimental goals.
-
Incubate the cells with the labeled medium for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell type and the turnover rate of the adenosine pool and should be determined empirically through a time-course experiment.
2. Quenching of Metabolism:
-
Rapidly quench metabolic activity to preserve the in vivo labeling patterns. A fast filtration method is recommended for suspension cells to quickly separate cells from the labeled medium.[7]
-
For adherent cells, rapidly aspirate the medium and wash with an ice-cold isotonic solution like phosphate-buffered saline (PBS).[14]
-
Immediately after washing, add a quenching solution. A common and effective method is to use a cold methanol solution (e.g., 60% v/v at -40°C).[15] Alternatively, flash-freezing the cell pellet in liquid nitrogen is also a robust method.[15][16]
3. Metabolite Extraction:
-
Extract intracellular metabolites from the quenched cells. A common method involves using a cold solvent mixture, such as methanol/water or methanol/chloroform/water, to precipitate proteins and extract polar metabolites.
-
Ensure complete cell lysis through methods like repeated freeze-thaw cycles or sonication.[17]
-
Centrifuge the mixture to pellet cell debris and collect the supernatant containing the metabolites.
4. Sample Preparation for LC-MS/MS Analysis:
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with your LC-MS/MS method.
-
Include an internal standard, such as 13C10,15N5-adenosine, to allow for accurate quantification.[6]
5. LC-MS/MS Analysis:
-
Separate adenosine and its isotopologues using a suitable liquid chromatography method, such as HILIC or reversed-phase chromatography.[18]
-
Detect and quantify the mass isotopologues of adenosine using a mass spectrometer operating in multiple reaction monitoring (MRM) or high-resolution mass spectrometry (HRMS) mode.
-
Define the precursor and product ions for each isotopologue of adenosine to be measured.
| Parameter | Recommended Setting |
| LC Column | HILIC or C18 reversed-phase |
| Mobile Phase | Acetonitrile/water with a modifier like ammonium formate or formic acid |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
Adenosine Signaling Pathway and Experimental Workflow
Adenosine Metabolism
Adenosine plays a crucial role in cellular energy homeostasis and signaling. Its metabolism is tightly regulated through a series of interconnected pathways, primarily the salvage pathways. Understanding these pathways is essential for building an accurate metabolic model for flux analysis.
Experimental and Data Analysis Workflow
The overall workflow for an this compound fluxomics experiment involves several key stages, from experimental design to data interpretation.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 11. openflux.sourceforge.net [openflux.sourceforge.net]
- 12. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]
- 13. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 14. Quenching Methods for the Analysis of Intracellular Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Isotope Abundance Correction for Adenosine-13C10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural isotope abundance in Adenosine-13C10 mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is natural isotope abundance and why is it a problem in 13C labeling experiments?
A: Isotopes are variants of a particular chemical element which differ in neutron number. Carbon, for example, naturally exists as two stable isotopes: the much more common 12C and the heavier 13C, which has a natural abundance of approximately 1.1%.[1] In stable isotope labeling experiments, researchers introduce substrates enriched with a specific heavy isotope (like 13C10-Adenosine) to trace metabolic pathways. However, the mass spectrometers used to analyze the samples detect both the experimentally introduced 13C and the naturally occurring 13C.[1][2] This overlap can lead to convoluted signals, making it difficult to distinguish between the labeled and unlabeled metabolites.[2] Failure to correct for this natural abundance can result in distorted isotopologue ratios and misinterpretation of metabolic flux data.[2][3]
Q2: What are mass isotopologues and how are they affected by natural abundance?
A: Mass isotopologues are molecules that differ in the number of isotopic atoms they contain.[4][5] For a metabolite with 'n' carbon atoms, there can be n+1 mass isotopologues, from M+0 (all 12C) to M+n (all 13C).[5] When analyzing data from a 13C labeling experiment, the peak for a given mass isotopologue (e.g., M+1) will contain contributions from both the experimentally introduced 13C label and the naturally abundant 13C.[1] This makes it essential to apply a correction to isolate the signal originating from the labeled tracer.
Q3: What is a Mass Isotopologue Distribution (MID)?
A: A Mass Isotopologue Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of each mass isotopologue of a metabolite.[5] The sum of all fractional abundances in an MID is 1 (or 100%).[5] A typical workflow in a 13C labeling experiment involves growing cells with a 13C labeled substrate, analyzing the samples via mass spectrometry to obtain the raw spectral data, and then processing this data to generate MIDs for metabolites of interest. These observed MIDs must then be corrected for natural isotope abundance to be useful for downstream analysis.[1]
Troubleshooting Guide
Q1: My mass spectrometry data shows unexpected peaks at M+1, M+2, etc., for my unlabeled control sample. Is this contamination?
A: Not necessarily. The presence of M+1, M+2, and higher mass isotopologue peaks in an unlabeled sample is expected and is due to the natural abundance of heavy isotopes of elements like carbon (13C), nitrogen (15N), and oxygen (18O).[6][7] For example, a molecule of unlabeled NAD+ can have an M+1 peak with an intensity of 19% of the M+0 peak due to the natural abundance of 13C alone.[6] It is crucial to run an unlabeled control to understand the natural isotope distribution for your molecule of interest under your specific experimental conditions.
Q2: After correction, the fractional enrichment of some of my isotopologues is negative. What does this indicate?
A: Negative values for fractional enrichment after correction are not physically possible and usually point to an issue with the correction process or the raw data. Potential causes include:
-
Incorrect molecular formula: The correction algorithm relies on the precise elemental composition of the molecule (including any derivatization agents) to calculate the expected natural abundance.[4][5] An incorrect formula will lead to an inaccurate correction matrix and erroneous results.
-
Over-correction: Some correction algorithms, especially when applied to high-resolution mass spectrometry data, might over-correct if they do not properly account for the resolution of the instrument.[8]
-
Poor quality raw data: High background noise or poor peak integration in the raw mass spectrometry data can lead to inaccurate intensity measurements, which in turn can result in artifacts like negative enrichment after correction.
Q3: The corrected mass isotopologue distribution for my fully labeled standard is not 100% at M+10 for this compound. Why is this?
A: This is likely due to the isotopic purity of your labeled tracer. Commercially available stable isotope-labeled compounds are rarely 100% pure. For example, a "99% pure" 13C-labeled tracer might contain 1% of the unlabeled version. This impurity in the tracer needs to be accounted for during the correction process.[2] Many correction software tools, such as IsoCorrectoR, have options to input the tracer purity to ensure an accurate correction.[2][9]
Experimental Protocols
General Protocol for Natural Isotope Abundance Correction
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using a software tool.
-
Data Acquisition:
-
Data Extraction:
-
Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for your metabolite of interest (Adenosine).
-
Export the integrated peak areas into a format compatible with your chosen correction software (e.g., .csv or .xlsx).
-
-
Input File Preparation:
-
Molecule Information File: Create a file that contains the necessary information for each metabolite to be corrected. This typically includes:
-
Molecule Name: e.g., Adenosine
-
Chemical Formula: Provide the exact chemical formula of the ion being analyzed (e.g., C10H13N5O4 for Adenosine). If a derivatization agent is used, its elemental composition must also be included.[5]
-
-
Measurement File: Create a file containing the raw integrated peak areas for each sample and each mass isotopologue.
-
Tracer Purity (if applicable): Note the isotopic purity of your this compound tracer as provided by the manufacturer.
-
-
Running the Correction Software:
-
Select a suitable correction software tool (see Table 1 for a comparison).
-
Import your molecule information and measurement files into the software.
-
Specify the tracer element (13C) and its purity.
-
Execute the correction algorithm.
-
-
Data Analysis:
-
The software will output the corrected mass isotopologue distributions, which represent the true fractional enrichment from your labeled tracer.
-
Use this corrected data for downstream analyses, such as metabolic flux analysis.
-
Software for Natural Isotope Abundance Correction
Several software tools are available to perform natural isotope abundance correction. The choice of tool may depend on the experimental setup (e.g., single vs. dual tracer) and the user's programming language preference.
| Software | Language | Key Features | Reference |
| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity in MS and MS/MS data. Supports multiple tracers in high-resolution data. | [2][9] |
| PolyMID-Correct | Python | Open-source tool applicable to both low and high-resolution mass spectrometry data. | [12][13] |
| AccuCor2 | R | Designed for dual-isotope tracer experiments (e.g., 13C and 15N) and performs resolution-dependent correction. | [6][8] |
| PyNAC | Python | Performs correction for multiple tracer elements but does not handle tandem MS or low-resolution MS data. | [12] |
| IsoCor | Python | Corrects for natural abundance and tracer purity in MS1 data. | [2] |
Visualizations
Caption: Experimental workflow for correcting natural isotope abundance in this compound data.
Caption: Logical diagram of the matrix-based natural abundance correction algorithm.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to IsoCorrectoR [bioconductor.org]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bioconductor.org [bioconductor.org]
- 10. mycompounddiscoverer.com [mycompounddiscoverer.com]
- 11. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Adenosine-13C10 in biological samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Adenosine-13C10 in biological samples. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental outcomes.
Troubleshooting Guides
Analyte Instability: Low Recovery or High Variability
One of the most common challenges in the analysis of adenosine and its isotopologues is their inherent instability in biological matrices, primarily due to enzymatic degradation. If you are experiencing low recovery or high variability in your measurements of this compound, consider the following troubleshooting steps.
Experimental Workflow for Stability Assessment
To systematically evaluate the stability of this compound in your specific biological matrix, a well-designed experimental protocol is essential.
Detailed Experimental Protocol for Stability Assessment
This protocol outlines the steps to determine the stability of this compound in a biological matrix like plasma.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water) at a known concentration.
-
Spiking into Biological Matrix: Obtain a pool of the desired biological matrix (e.g., human plasma) from a reliable source. If working with blood, it is crucial to use a "STOP solution" containing inhibitors of enzymes like adenosine deaminase to prevent rapid degradation. Spike the matrix with the this compound stock solution to achieve a final concentration relevant to your experimental range.
-
Aliquoting: Immediately after spiking, aliquot the sample into multiple small-volume tubes to avoid repeated freeze-thaw cycles for each time point.
-
Time Zero (T0) Analysis: Process and analyze a set of aliquots immediately to establish the baseline concentration.
-
Storage: Store the remaining aliquots under various conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24 hours; 7, 14, 30 days), retrieve a set of aliquots from each storage condition.
-
Sample Preparation for Analysis: Perform a validated extraction method to isolate this compound from the biological matrix. This typically involves protein precipitation followed by centrifugation.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method. This compound is often used as an internal standard for the quantification of endogenous adenosine.
-
Data Analysis: Calculate the concentration of this compound at each time point and compare it to the T0 concentration. Stability is typically expressed as the percentage of the initial concentration remaining.
Quantitative Stability Data Summary
The stability of adenosine and its labeled analogs is highly dependent on the storage conditions and the biological matrix. The following tables summarize available data on stability.
Table 1: Stability of Adenosine in Solution
| Concentration | Diluent | Storage Temperature | Duration | Stability |
| 3 mg/mL | Undiluted | 25°C | 7 days | Stable[1] |
| 3 mg/mL | Undiluted | 5°C | 14 days | Stable[1] |
| 3 mg/mL | Undiluted | -15°C | 28 days | Stable[1] |
| 0.75 mg/mL | 0.9% NaCl or 5% Dextrose | 25°C, 5°C, -15°C | 16 days | Stable[1] |
| 10 & 50 µg/mL | 0.9% NaCl or 5% Dextrose | 20°C-25°C & 2°C-8°C | 14 days | >99% recovery[2] |
| 50, 100, & 220 µg/mL | 0.9% NaCl or 5% Dextrose | 23-25°C & 2-8°C | 14 days | >98% recovery[3] |
Table 2: Stability of Adenosine in Biological Samples
| Sample Type | Storage Condition | Duration | Finding |
| Plasma (with STOP solution) | Room Temperature | 2 hours | No degradation observed[4] |
| Plasma (with STOP solution) | -20°C or -80°C | 1 month | No degradation observed[4] |
| Plasma (with STOP solution) | Repeated Freeze-Thaw Cycles | Multiple | No degradation observed[4] |
| Whole Blood | Room Temperature | ~15 seconds | Half-life of exogenous adenosine[5] |
Frequently Asked Questions (FAQs)
Q1: Why is a "STOP solution" necessary when working with blood samples?
A1: Blood contains enzymes, such as adenosine deaminase, and cellular transporters that rapidly metabolize and clear adenosine from plasma.[5] A "STOP solution" is a mixture of inhibitors that block these enzymes and transporters, thereby preserving the in vivo concentrations of adenosine and its isotopologues like this compound.[4][6] Without a STOP solution, you will likely observe a significant underestimation of the true concentration.
Q2: What are the optimal storage conditions for this compound in plasma?
A2: For short-term storage (up to a few hours), plasma samples treated with a STOP solution can be kept at room temperature.[4] For long-term storage, freezing at -20°C or -80°C is recommended.[4] Studies have shown that adenosine is stable in plasma for at least one month under these frozen conditions.[4] It is also stable through multiple freeze-thaw cycles.[4]
Q3: Can I use this compound as an internal standard for quantifying endogenous adenosine?
A3: Yes, this compound is an ideal internal standard for the quantification of endogenous adenosine by LC-MS/MS.[7] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample extraction and chromatographic separation, which corrects for matrix effects and variations in instrument response.
Q4: What are the key parameters to monitor in an LC-MS/MS method for this compound?
A4: For accurate and precise quantification, you should optimize and monitor the following MS/MS parameters: precursor and product ion transitions, collision energy, and cone voltage.[8] Chromatographic parameters such as column chemistry (e.g., C18), mobile phase composition, and flow rate should be optimized to achieve good peak shape and separation from other matrix components.[8][9][10]
Q5: How does pH affect the stability of this compound?
A5: Adenosine is known to undergo hydrolysis in acidic conditions. While specific data for this compound is limited, it is expected to have similar stability profile. Therefore, maintaining a near-neutral pH in your samples and solutions is advisable to prevent degradation. Some studies have investigated adenosine stability across a pH range of 2-10.[11]
Q6: What are the expected storage conditions for powdered this compound?
A6: As a solid, this compound is generally stable. Commercial suppliers recommend storing the powder at -20°C for long-term stability, where it can be stable for up to 3 years.[12] For shorter periods, storage at 4°C is also acceptable.[12]
Q7: How stable is this compound once reconstituted in a solvent?
A7: In a solvent, the stability of this compound is reduced compared to its powdered form. It is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months, or at -20°C for up to 1 month.[12][13] It is best practice to prepare fresh working solutions from the stock solution for each experiment.
References
- 1. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The disappearance of adenosine from blood and platelet suspension in relation to the platelet cyclic AMP content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.und.edu [med.und.edu]
- 9. helixchrom.com [helixchrom.com]
- 10. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Researcher's Guide to Metabolic Tracing: Adenosine-13C10 vs. 15N-Adenosine
For researchers, scientists, and drug development professionals, stable isotope tracing is a powerful technique to elucidate the metabolic fate of molecules in biological systems. When studying adenosine metabolism, the choice of isotopic tracer is critical. This guide provides an objective comparison of two common alternatives: Adenosine-13C10 and 15N-adenosine, supported by experimental principles and data from related studies.
Metabolic tracing with stable isotopes allows for the precise tracking of atoms as they are incorporated into downstream metabolites. Adenosine, a key purine nucleoside, plays a central role in cellular energy metabolism and signaling. By labeling adenosine with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N), researchers can follow its path through various metabolic pathways, such as the purine salvage pathway, providing insights into cellular bioenergetics and nucleotide metabolism.
At a Glance: Comparing this compound and 15N-Adenosine
The primary distinction between these two tracers lies in which part of the adenosine molecule is labeled. This compound has all ten carbon atoms replaced with the ¹³C isotope, labeling both the ribose sugar and the adenine base. In contrast, 15N-adenosine would have the nitrogen atoms in the adenine base labeled. This fundamental difference dictates the metabolic pathways that can be effectively traced.
| Feature | This compound | 15N-Adenosine |
| Labeled Moiety | Ribose and Adenine Base (Carbon Skeleton) | Adenine Base (Nitrogen Atoms) |
| Primary Tracing Focus | Carbon metabolism, including glycolysis, pentose phosphate pathway (PPP), and TCA cycle integration. | Nitrogen metabolism, purine synthesis, and salvage pathways. |
| Key Downstream Labeled Metabolites | ¹³C-labeled AMP, ADP, ATP, and potentially intermediates of the TCA cycle if the ribose moiety is metabolized. | ¹⁵N-labeled AMP, ADP, ATP, GMP, and other nitrogen-containing metabolites. |
| Typical Isotopic Enrichment (M+) | M+10 for fully labeled adenosine. The mass shift in downstream metabolites depends on the extent of incorporation of the carbon skeleton. | M+5 for a fully labeled adenine base. |
| Example Quantitative Data | In HTR-8/SVneo cells incubated with ¹³C-adenosine, significant enrichment in two and three ¹³C-labeled metabolites was observed, indicating adenosine's role as a carbon source for the TCA cycle.[1] | In studies using ¹⁵N-labeled purine precursors, significant incorporation into AMP, ADP, and ATP has been measured, demonstrating the utility of ¹⁵N for tracking purine synthesis.[2] |
Delving into the Metabolic Pathways
Adenosine that enters a cell is primarily metabolized through two key pathways:
-
Phosphorylation: Adenosine kinase salvages adenosine by phosphorylating it to adenosine monophosphate (AMP). This AMP can then be further phosphorylated to ADP and ATP, entering the cell's energy currency pool.
-
Deamination: Adenosine deaminase can convert adenosine to inosine, which can then be further metabolized.
The choice of tracer determines which of these and subsequent pathways can be monitored.
This compound: Tracing the Carbon Skeleton
By labeling all carbon atoms, this compound is an excellent tool for understanding how the entire adenosine molecule contributes to cellular carbon metabolism. The labeled ribose can be traced to the pentose phosphate pathway and glycolysis, while the labeled adenine base can be followed into the nucleotide pool.
15N-Adenosine: Tracking Nitrogen Fate in Purine Metabolism
15N-adenosine, with its labeled adenine base, is ideal for studying the flux through the purine salvage pathway and for monitoring the turnover of adenine nucleotides. The nitrogen atoms are retained within the purine ring structure as it is converted from adenosine to AMP, ADP, and ATP.
Experimental Protocols
A generalized workflow for a stable isotope tracing experiment with labeled adenosine is outlined below. This protocol can be adapted for either this compound or 15N-adenosine.
Key Experimental Workflow
Detailed Methodologies
1. Cell Culture and Tracer Incubation:
-
Culture cells to approximately 70-80% confluency in standard growth medium.
-
Prepare the tracer medium by supplementing base medium (e.g., DMEM without glucose and glutamine, if also tracing these) with the labeled adenosine (e.g., 50 µM this compound). It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled nucleosides.
-
Remove the standard medium, wash the cells with PBS, and add the tracer-containing medium.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
2. Metabolite Extraction:
-
After incubation, place the culture plates on ice to halt metabolic activity.
-
Aspirate the medium and quickly wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent (e.g., 80% methanol in water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). A reversed-phase C18 column is often suitable for separating nucleotides.
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of different isotopologues of the target metabolites (e.g., AMP, ADP, ATP).
4. Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the different mass isotopologues for each metabolite of interest.
-
Correct the data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the label in each downstream metabolite to determine the contribution of the adenosine tracer to that metabolite pool.
Conclusion and Recommendations
The choice between this compound and 15N-adenosine for metabolic tracing depends on the specific research question.
-
This compound is the tracer of choice when the goal is to understand the contribution of adenosine's carbon skeleton to central carbon metabolism, including the pentose phosphate pathway and the TCA cycle.
-
15N-Adenosine is more suitable for studies focused on nitrogen metabolism, the kinetics of the purine salvage pathway, and the turnover of the adenine nucleotide pool, without the confounding variable of carbon recycling from the ribose moiety.
For a comprehensive understanding of adenosine metabolism, a dual-labeling approach using both tracers in separate experiments can provide complementary and powerful insights into the intricate metabolic network of the cell.
References
A Head-to-Head Comparison: Adenosine-13C10 vs. Deuterated Adenosine for Quantitative Analysis
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, the choice between Adenosine-13C10 and deuterated adenosine as internal standards is critical for achieving accurate and reproducible quantitative results. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate stable isotope-labeled standard for your analytical needs.
The primary application for both this compound and deuterated adenosine is as internal standards in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[1] The fundamental difference lies in the choice of isotope: this compound incorporates heavy carbon atoms, while deuterated adenosine substitutes hydrogen atoms with deuterium. This seemingly subtle distinction has significant implications for their analytical performance.
Performance Comparison: The Isotopic Advantage of Carbon-13
In mass spectrometry-based quantification, the ideal internal standard co-elutes with the analyte of interest, experiences the same ionization efficiency, and is subject to identical matrix effects.[2] Here, this compound demonstrates a distinct advantage over its deuterated counterpart.
Chromatographic Co-elution: Due to the negligible difference in physicochemical properties between ¹²C and ¹³C, this compound behaves almost identically to endogenous adenosine during chromatographic separation.[2][3] This ensures that both the analyte and the internal standard pass through the analytical column at the same time, providing the most accurate compensation for any variations in retention time or peak shape.[4] In contrast, the significant mass difference between hydrogen and deuterium can lead to a slight shift in the retention time of deuterated adenosine compared to the unlabeled analyte.[3] This chromatographic separation can compromise the accuracy of quantification, as the internal standard may not experience the exact same matrix effects as the analyte.[2][3]
Metabolic Stability and the Kinetic Isotope Effect: Deuteration can alter the metabolic stability of a molecule due to the kinetic isotope effect.[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down enzyme-catalyzed reactions that involve the cleavage of this bond.[5] While this property can be advantageous in drug development to slow metabolism, it can be a drawback for an internal standard meant to perfectly mimic the behavior of the endogenous analyte. This compound, with its stable carbon isotopes, does not exhibit this kinetic isotope effect and therefore more accurately reflects the metabolic fate of natural adenosine in biological systems.
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the quantification of adenosine using a 13C-labeled internal standard. This data is compiled from established experimental protocols.[6][7]
| Parameter | Value | Reference |
| Analyte | Adenosine | [6][7] |
| Internal Standard | This compound (or other 13C-labeled adenosine) | [6][8] |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [6][7][8] |
| Precursor Ion (m/z) - Adenosine | 268.2 | [7] |
| Product Ion (m/z) - Adenosine | 136.1 | [7] |
| Precursor Ion (m/z) - Adenosine-13C5 | 272.8 | [6] |
| Product Ion (m/z) - Adenosine-13C5 | 136.2 | [6] |
| Lower Limit of Quantification (LLOQ) | 2.1 - 15.6 ng/mL | [7][9] |
Experimental Protocols
Protocol 1: Quantification of Adenosine in Biological Samples using this compound Internal Standard
This protocol provides a general workflow for the quantitative analysis of adenosine in biological matrices such as plasma or cell culture media using LC-MS/MS and a 13C-labeled internal standard.
1. Sample Preparation:
-
To prevent the rapid metabolism of adenosine, blood samples should be collected in tubes containing a "stop solution" that inhibits enzymes responsible for adenosine degradation.[9]
-
For cell culture supernatants, centrifuge the samples to remove any insoluble particles.[10]
-
Spike all samples, calibration standards, and quality controls with a known concentration of this compound internal standard solution.[8]
-
Perform protein precipitation by adding a solvent such as acetonitrile.[8]
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant for analysis.[8]
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of adenosine.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[6]
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.[6]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+) is a common choice for adenosine analysis.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both adenosine and this compound as detailed in the quantitative data table.[6][7]
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of adenosine to this compound against the concentration of the adenosine standards.[6]
-
Determine the concentration of adenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]
Visualizing Key Pathways and Workflows
To further illustrate the context of adenosine analysis, the following diagrams, generated using the DOT language, depict a simplified adenosine signaling pathway and a typical experimental workflow for quantitative analysis.
Caption: A simplified diagram of the adenosine signaling pathway.
Caption: A typical experimental workflow for adenosine quantification.
Conclusion
For high-precision quantitative analysis of adenosine, This compound is the superior choice of internal standard compared to deuterated adenosine. Its chemical and physical properties closely mirror those of the endogenous analyte, ensuring co-elution during chromatography and more accurate compensation for matrix effects. While deuterated adenosine can be a valuable tool, particularly in studies focused on metabolic stability, the potential for chromatographic separation and the influence of the kinetic isotope effect make it a less ideal internal standard for routine quantitative applications. By understanding these key differences and implementing robust experimental protocols, researchers can ensure the accuracy and reliability of their adenosine quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Mass Spectrometry Results: A Comparative Guide to Using Adenosine-¹³C₁₀ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative mass spectrometry, particularly in complex biological matrices, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of the performance of Adenosine-¹³C₁₀ as an internal standard for the quantification of adenosine and its metabolites, supported by experimental data and detailed protocols.
The Importance of Internal Standards in Mass Spectrometry
Internal standards are essential in liquid chromatography-mass spectrometry (LC-MS) for correcting variations that can occur during sample preparation, injection, and ionization.[1][2] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thus compensating for matrix effects and improving the precision and accuracy of quantification.[2] Stable isotope-labeled (SIL) internal standards, such as Adenosine-¹³C₁₀, are considered the gold standard as their physicochemical properties are nearly identical to their unlabeled counterparts.[2]
Adenosine-¹³C₁₀: A Superior Choice for Adenosine Quantification
Adenosine-¹³C₁₀ is a stable isotope-labeled form of adenosine where ten carbon atoms are replaced with the heavier ¹³C isotope. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their identical chemical behavior ensures they experience the same experimental variations.
Advantages of Adenosine-¹³C₁₀:
-
Co-elution with Analyte: Due to its identical chemical structure, Adenosine-¹³C₁₀ co-elutes with endogenous adenosine, providing the most accurate correction for variations in retention time and matrix effects.[2]
-
Minimized Ion Suppression/Enhancement Effects: Matrix effects, which can alter ionization efficiency, are effectively compensated for because both the analyte and the internal standard are affected similarly.[2]
-
Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like Adenosine-¹³C₁₀ significantly enhances the accuracy and precision of quantification, as demonstrated by low relative standard deviations in experimental data.[3][4]
Performance Data: Adenosine Quantification using Isotope-Labeled Internal Standards
The following tables summarize quantitative data from studies utilizing stable isotope-labeled adenosine analogs as internal standards for LC-MS/MS analysis.
| Analyte | Internal Standard | Linearity Range | Precision (%CV) | Accuracy (% Deviation) | Lower Limit of Quantification (LLOQ) | Reference |
| Adenosine | 2-chloroadenosine | 15.6 - 1000 ng/mL | < 15% | Within 15% of nominal value | 15.6 ng/mL | [3][5] |
| Adenosine | ¹³C₁₀,¹⁵N₅-adenosine | Not specified | Not specified | Not specified | Not specified | [6] |
| Adenosine | ribose-¹³C₅-adenine | Not specified | Not specified | Not specified | Not specified | [7] |
| ATP, GTP, ITP | Not specified | 10-2000, 1.0-200, 0.25-50 pmol/sample | 1.7% - 16% | -11.5% to 14.7% | Not specified | [4] |
| Parameter | Value | Reference |
| Adenosine | ||
| m/z (precursor/product) | 268.2 / 136.1 | [3][5] |
| 2-chloroadenosine (IS) | ||
| m/z (precursor/product) | 302.2 / 170.0 | [3][5] |
| Adenosine | ||
| m/z (precursor/product) | 267.8 / 136.2 | [7] |
| ribose-¹³C₅-adenine (IS) | ||
| m/z (precursor/product) | 272.8 / 136.2 | [7] |
Experimental Protocols
Below are detailed methodologies for the quantification of adenosine in biological samples using a stable isotope-labeled internal standard.
1. Sample Preparation
-
Objective: To extract adenosine from the biological matrix and add the internal standard.
-
Protocol:
-
Collect blood samples in tubes containing a solution to prevent adenosine degradation, such as an acetonitrile solution.[6]
-
For cellular analysis, lyse cells to release intracellular contents.[4]
-
Add a known concentration of Adenosine-¹³C₁₀ (or another suitable isotope-labeled standard like ¹³C₁₀,¹⁵N₅-adenosine) to the sample to serve as the internal standard.[6]
-
Perform protein precipitation by adding a solvent like acetonitrile.[6]
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. Liquid Chromatography
-
Objective: To separate adenosine and the internal standard from other components in the sample.
-
Protocol:
-
Column: A reversed-phase C18 column or a HILIC column can be used.[7][8]
-
Mobile Phase: A common mobile phase consists of two solvents:
-
Gradient: An isocratic or gradient elution can be employed to achieve optimal separation.[5][7]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.[5][7]
-
Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.[5][7]
-
3. Mass Spectrometry
-
Objective: To detect and quantify adenosine and the internal standard.
-
Protocol:
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[7]
-
Polarity: Positive ion mode is typically used for adenosine detection.[3][5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both adenosine and the internal standard.[3][5][7]
-
Data Analysis: The peak area ratio of the analyte to the internal standard is calculated and used to determine the concentration of adenosine in the sample by referencing a calibration curve.[7]
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the LC-MS workflow and the adenosine catabolic pathway.
Caption: Experimental workflow for adenosine quantification.
Caption: Simplified adenosine catabolic pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Validation of Metabolic Models Using Adenosine-13C10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for the cross-validation of metabolic models, with a specific focus on the application of Adenosine-13C10 as a stable isotope tracer. We will explore how to objectively compare the performance of different metabolic models against experimental data, present detailed experimental protocols, and visualize key concepts and workflows. While direct comparative studies of multiple metabolic models using this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of 13C Metabolic Flux Analysis (13C-MFA) to provide a robust framework for such comparisons.
Introduction to Metabolic Model Validation with 13C Tracers
Metabolic models are powerful tools for understanding cellular physiology and identifying potential drug targets. However, the predictive accuracy of these models is contingent on their rigorous validation against experimental data. 13C Metabolic Flux Analysis (13C-MFA) is a cornerstone technique for this purpose.[1][2][3] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms through the metabolic network. The resulting distribution of 13C in various metabolites provides a detailed readout of the activity of different pathways, which can then be used to constrain and validate computational models.[4][5][6]
This compound, a fully labeled isotopologue of adenosine, is a particularly valuable tracer for interrogating purine metabolism, a critical pathway in cell growth, signaling, and energy homeostasis. By tracing the fate of all ten carbon atoms in the adenosine molecule, researchers can gain deep insights into the de novo synthesis and salvage pathways of purines.
Comparing Metabolic Models: A Framework for Cross-Validation
The core of cross-validation lies in assessing a model's ability to predict experimental outcomes that were not used in its initial construction. In the context of 13C-MFA, this involves comparing the model-predicted mass isotopomer distributions (MIDs) of key metabolites with those measured experimentally using a tracer like this compound.
Hypothetical Comparison of Two Metabolic Models
To illustrate this process, let's consider two hypothetical metabolic models of a cancer cell line:
-
Model A: A core model of central carbon metabolism with a simplified, linear purine salvage pathway.
-
Model B: An expanded model incorporating detailed branching in the purine salvage and de novo synthesis pathways, including nucleotide interconversion reactions.
The performance of these models can be compared based on their ability to predict the labeling patterns of key metabolites downstream of adenosine metabolism when cells are cultured with this compound.
Table 1: Hypothetical Comparison of Model Predictions vs. Experimental Data
| Metabolite | Key Pathway Involvement | Experimental 13C Enrichment (M+10) | Model A Prediction (M+10) | Model B Prediction (M+10) | Goodness-of-Fit (χ²) |
| ATP | Direct product of adenosine salvage | 85% | 88% | 86% | Lower for Model B |
| GTP | Product of nucleotide interconversion | 45% | 20% | 42% | Lower for Model B |
| IMP | Intermediate in purine metabolism | 60% | 55% | 62% | Lower for Model B |
| Glycine | Contributor to de novo purine synthesis | 5% | 1% | 4% | Lower for Model B |
In this hypothetical scenario, Model B provides a better fit to the experimental data, particularly for metabolites like GTP and Glycine, which are influenced by the more detailed pathway representation in this model. The goodness-of-fit, often assessed using a chi-squared (χ²) test, would be quantitatively better for Model B.[5]
Experimental Protocol: 13C Metabolic Flux Analysis with this compound
This protocol outlines the key steps for conducting a 13C-MFA experiment using this compound to generate data for metabolic model validation.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate the mammalian cell line of interest (e.g., a cancer cell line) in 6-well plates at a density that ensures logarithmic growth during the labeling period.[7]
-
Media Preparation: Prepare culture medium (e.g., RPMI-1640) lacking endogenous adenosine. Supplement the medium with a known concentration of this compound (commercially available from various suppliers) and dialyzed fetal bovine serum to minimize the influence of unlabeled components.[7]
-
Labeling: Once cells have adhered and are in the mid-logarithmic growth phase, replace the standard medium with the pre-warmed this compound containing medium.
-
Time Course: Harvest cells at multiple time points (e.g., 0, 8, 16, 24 hours) to assess the dynamics of label incorporation and ensure isotopic steady-state is reached for the metabolites of interest.
II. Metabolite Extraction
-
Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate on dry ice.[8] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.
III. Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform.
-
LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Employ a method optimized for the separation and detection of polar metabolites, including nucleotides, nucleosides, and amino acids.
-
Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves measuring the relative abundance of each isotopologue (e.g., M+0, M+1, ..., M+10 for adenosine-derived metabolites).
IV. Data Analysis and Flux Calculation
-
MID Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Flux Estimation: Use a 13C-MFA software package (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[9] This involves fitting the metabolic model to the experimental MID data by minimizing the sum of squared residuals between the measured and simulated MIDs.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental procedures. Below are Graphviz diagrams illustrating the key pathways and workflows discussed in this guide.
Caption: this compound Metabolism Pathways
Caption: 13C Metabolic Flux Analysis Workflow
Conclusion
Cross-validation of metabolic models using this compound is a powerful approach to enhance the accuracy and predictive power of in silico models of purine metabolism. By systematically comparing model predictions with high-quality experimental data from 13C tracing, researchers can refine their understanding of complex metabolic networks. This iterative process of modeling and experimentation is crucial for identifying robust metabolic targets for therapeutic intervention in diseases such as cancer. The framework and protocols outlined in this guide provide a solid foundation for researchers to embark on such validation studies.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
The Gold Standard for Adenosine Quantification: A Comparative Guide to an Adenosine-¹³C₁₀ Internal Standard
For researchers, scientists, and drug development professionals seeking the highest level of accuracy in adenosine quantification, the choice of an internal standard is paramount. This guide provides an objective comparison of the performance of the Adenosine-¹³C₁₀ internal standard against other common methodologies, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard like Adenosine-¹³C₁₀ is crucial for correcting sample preparation variability and matrix effects in complex biological samples, leading to more reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based analysis.
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte of interest and exhibit identical ionization efficiency, effectively normalizing for variations during the analytical process.[1][2] This guide will delve into the specifics of why Adenosine-¹³C₁₀ is a superior choice for accurate adenosine quantification.
Performance Comparison: Adenosine-¹³C₁₀ vs. Alternative Internal Standards
The accuracy and precision of an analytical method are critical for reliable quantification. The data presented below, summarized from various studies, highlights the performance of methods utilizing a stable isotope-labeled internal standard, which is analogous to the performance expected from Adenosine-¹³C₁₀.
| Parameter | Method with Stable Isotope-Labeled IS (e.g., Adenosine-¹³C₁₀) | Method with Structural Analog IS or External Standard |
| **Linearity (R²) ** | ≥ 0.99[3] | Typically ≥ 0.99, but more susceptible to matrix effects |
| Intra-assay Precision (%CV) | 1.7% to 16%[4] | Can be higher and more variable |
| Inter-assay Precision (%CV) | ≤ 15.0%[4] | Can be higher and more variable |
| Accuracy (% Deviation) | -11.5% to 14.7%[4] | Can show greater deviation due to uncorrected matrix effects |
| Lower Limit of Quantification (LLOQ) | As low as 2.1 nmol/L[5] | May be higher due to background noise and interference |
Experimental Workflow for Adenosine Quantification
The following diagram illustrates a typical experimental workflow for quantifying adenosine in biological samples using an Adenosine-¹³C₁₀ internal standard with LC-MS/MS.
Adenosine Signaling Pathway
Understanding the biological context of adenosine is crucial for interpreting quantitative data. The following diagram depicts a simplified adenosine signaling pathway.
Detailed Experimental Protocol
This section provides a representative protocol for the quantification of adenosine in human plasma using an Adenosine-¹³C₁₀ internal standard.
1. Materials and Reagents:
-
Adenosine and Adenosine-¹³C₁₀ (or another suitable stable isotope-labeled standard like ¹³C₅-adenosine or ¹³C₁₀,¹⁵N₅-adenosine)[5][6]
-
Formic acid and ammonium formate[5]
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)[8]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Adenosine-¹³C₁₀ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar compounds, such as a HILIC column (e.g., SeQuant® ZIC®-cHILIC) or a C18 reversed-phase column.[4][8]
-
Mobile Phase A: 10 mmol/L ammonium formate and 0.1% formic acid in water.[5]
-
Mobile Phase B: 10 mmol/L ammonium formate and 0.1% formic acid in 99% methanol.[5]
-
Gradient: A gradient elution from a low to high percentage of mobile phase B is typically used to separate adenosine from other matrix components.[5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[5][7]
-
Injection Volume: 5-10 µL.[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Adenosine: 268.1 > 136.1[5]
-
Adenosine-¹³C₁₀ (example): The precursor ion will be shifted by +10 m/z, while the product ion may remain the same or shift depending on the labeled positions. The exact transition should be determined by direct infusion of the standard. For a fully labeled adenosine, a common transition for ¹³C₁₀,¹⁵N₅-Adenosine is 283.1 > 146.1.[5]
-
4. Data Analysis:
-
Quantification is based on the ratio of the peak area of the endogenous adenosine to the peak area of the Adenosine-¹³C₁₀ internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of adenosine standards.
-
The concentration of adenosine in the unknown samples is then determined from this calibration curve.
Conclusion
The use of an Adenosine-¹³C₁₀ internal standard provides a robust and reliable method for the accurate quantification of adenosine in complex biological matrices. Its ability to compensate for matrix effects and procedural variations makes it superior to methods relying on structural analogs or external standards. For researchers requiring high-quality, reproducible data in fields such as pharmacology, clinical chemistry, and drug development, the adoption of a stable isotope-labeled internal standard like Adenosine-¹³C₁₀ is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Stability-Indicating RP-HPLC Method and Determination of Impurities by LC-QTOF-MS for Adenosine in Eye Drops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. mdpi.com [mdpi.com]
Validating Adenosine-13C10 Tracer Experiments: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating Adenosine-13C10 tracer experiments. It outlines key validation parameters, compares analytical approaches, and provides detailed experimental protocols and signaling pathway diagrams to ensure the accuracy and reliability of metabolic flux studies.
Stable isotope tracing using compounds like this compound is a powerful technique to investigate the intricate dynamics of metabolic pathways.[1] However, the robustness of these experiments hinges on a thorough validation process. This guide offers a structured approach to validating this compound tracer studies, ensuring high-quality data for applications in drug development and metabolic research.
Key Validation Parameters
A successful validation process for this compound tracer experiments should address several critical parameters to ensure data accuracy and reliability. These include spectral accuracy, precision, and the trueness of carbon isotopologue distributions. A tailored validation scheme is crucial for addressing uncertainty and ensuring accuracy in 13C tracer studies.[1]
| Validation Parameter | Description | Key Considerations | Alternative Approaches & Comparisons |
| Spectral Accuracy | The closeness of the measured mass-to-charge ratio (m/z) to the theoretical m/z of the isotopologues. | Use of a reference standard with a known isotopic pattern, such as selenomethionine, to benchmark mass spectrometer performance.[1] | Comparison of different liquid chromatography (LC) methods (e.g., reversed-phase, HILIC, ion-exchange) to assess their impact on spectral accuracy for target metabolites.[1] |
| Isotopologue Distribution Accuracy | The accuracy of the measured relative abundance of each isotopologue compared to the expected distribution. | Utilization of an in-vivo synthesized 13C-labeled reference material (e.g., from yeast) to validate the accuracy of carbon isotopologue distributions (CIDs) for a panel of metabolites.[1] | While in-vivo standards are ideal, commercially available labeled standards for a subset of expected metabolites can provide a less comprehensive but still valuable accuracy check. |
| Precision | The degree of agreement among independent measurements of the same sample. | Assessed by calculating the relative standard deviation (RSD) of replicate measurements. Excellent precision is indicated by an RSD of less than 1%.[1] | Intra-assay and inter-assay precision should be evaluated to understand variability within a single experiment and between different experiments.[2] |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples. | A calibration curve should be prepared using a stable isotope-labeled internal standard to ensure accurate quantification over a defined concentration range.[3] | Different derivatization techniques (e.g., with dansyl chloride) can be employed to improve sensitivity and linearity, especially for low-abundance metabolites.[3] |
| Matrix Effects | The alteration of ionization efficiency by co-eluting compounds from the sample matrix. | Assessed by comparing the signal of an analyte in a standard solution to its signal in a sample matrix spiked with the same amount of analyte. | Thorough sample preparation, including protein precipitation and liquid-liquid extraction, can help minimize matrix effects.[3] |
| Metabolic Steady State | Ensuring that the introduction of the tracer does not perturb the metabolic system being studied. | This can be achieved by switching to a tracer-containing medium that is otherwise identical to the regular culture medium.[4] | For dynamic studies, rapid sampling is required to capture the kinetics of label incorporation into different metabolic pools.[4] |
Experimental Protocols
Cell Culture and Isotope Labeling
A robust and reproducible cell culture and labeling protocol is fundamental to any tracer experiment.
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Use a chemically defined medium to minimize interference from unlabeled metabolites. For studies involving serum, dialyzed fetal bovine serum is recommended.[4]
-
Tracer Introduction: To initiate labeling, replace the culture medium with a pre-warmed medium containing this compound at the desired concentration. It is crucial to maintain metabolic steady state by ensuring the tracer-containing medium is otherwise identical to the standard medium.[4]
-
Labeling Duration: The duration of labeling depends on the pathways of interest. Glycolysis reaches isotopic steady state within minutes, the TCA cycle within a couple of hours, and nucleotides may require up to 24 hours.[4]
Metabolite Extraction
The goal of metabolite extraction is to quench all enzymatic activity instantly and efficiently extract the metabolites of interest.
-
Quenching: Rapidly aspirate the culture medium and wash the cells with an ice-cold saline solution.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the culture plate. Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet protein and cellular debris. The supernatant containing the metabolites can then be dried down and reconstituted in a suitable solvent for analysis.
LC-MS/MS Analysis for Adenosine and its Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying adenosine and its isotopologues.[3][5][6]
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar compounds like adenosine and its nucleotides.[5] Reversed-phase chromatography can also be used, sometimes with the aid of ion-pairing agents or derivatization.[3][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used for targeted quantification.[7] High-resolution mass spectrometers like Orbitraps can provide enhanced specificity and the ability to perform untargeted analysis.[1]
-
Ionization: Electrospray ionization (ESI) is the most common ionization technique for these analytes, and can be operated in either positive or negative ion mode.[5]
-
Data Analysis: Specialized software is used to integrate peak areas and calculate the relative abundance of each isotopologue. Corrections for the natural abundance of 13C must be applied to accurately determine the level of enrichment from the tracer.
Mandatory Visualizations
Adenosine Signaling Pathways
Adenosine exerts its physiological effects by binding to four distinct G protein-coupled receptors: A1, A2A, A2B, and A3.[8][9] These receptors are coupled to different G proteins, leading to divergent downstream signaling cascades, primarily modulating the levels of cyclic AMP (cAMP).[8][9]
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for this compound Tracer Analysis
The overall workflow for a typical this compound tracer experiment involves several key stages, from initial experimental design to final data analysis and interpretation.
Caption: Workflow for this compound tracer experiments.
References
- 1. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.und.edu [med.und.edu]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux Analysis: Adenosine-13C10 vs. Standard Glucose Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of metabolic flux analysis (MFA) utilizing the novel tracer Adenosine-13C10 versus conventional 13C-labeled glucose tracers. As direct comparative experimental data is not yet available in published literature, this document offers a theoretical and practical framework based on the known metabolic fates of adenosine and glucose. This guide will explore the distinct metabolic pathways interrogated by each tracer, present standardized experimental protocols, and provide hypothetical data to illustrate their potential applications.
Introduction to Metabolic Flux Analysis with Stable Isotope Tracers
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a substrate labeled with a stable isotope, such as Carbon-13 (13C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular fluxes, providing a detailed snapshot of cellular metabolism.
The selection of the isotopic tracer is a critical step in designing an MFA experiment, as it determines which pathways can be accurately resolved. While 13C-labeled glucose is the most common tracer for studying central carbon metabolism, other tracers can provide unique insights into specific areas of metabolism.
This compound as a Tracer: Probing Nucleotide Metabolism and Salvage Pathways
This compound is a fully labeled adenosine molecule, containing ten 13C atoms in both its ribose and adenine base components. Its use as a tracer is primarily aimed at elucidating the dynamics of nucleotide metabolism, including the purine salvage pathway and its connections to central carbon metabolism.
When introduced to cells, this compound is transported into the cell and can undergo two primary metabolic fates:
-
Phosphorylation: Adenosine kinase phosphorylates adenosine to adenosine monophosphate (AMP). This directly incorporates the fully labeled molecule into the adenine nucleotide pool (AMP, ADP, and ATP).
-
Deamination: Adenosine deaminase converts adenosine to inosine, which can be further metabolized to hypoxanthine.
The labeled carbon atoms from this compound can then be traced through several key pathways:
-
Purine Salvage Pathway: This is the primary pathway traced by this compound. The labeled adenine base is incorporated into the nucleotide pool, allowing for the quantification of salvage activity versus de novo purine synthesis.
-
Pentose Phosphate Pathway (PPP): The 13C-labeled ribose moiety of adenosine can enter the pentose phosphate pathway, providing insights into nucleotide synthesis and redox metabolism.
-
Energy Metabolism: The incorporation of labeled adenosine into the ATP pool allows for the study of energy charge and the turnover of adenine nucleotides.
Standard [U-13C6]Glucose Tracer: A Global View of Central Carbon Metabolism
Uniformly labeled glucose ([U-13C6]glucose) is the workhorse of metabolic flux analysis. As glucose is a primary carbon source for most cultured cells, this tracer provides a comprehensive view of central carbon metabolism.
The metabolic fate of the carbon atoms from [U-13C6]glucose is tracked through:
-
Glycolysis: The breakdown of glucose to pyruvate.
-
Pentose Phosphate Pathway (PPP): An alternative route for glucose metabolism that produces NADPH and precursors for nucleotide synthesis.
-
Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate is oxidized to generate ATP and biosynthetic precursors.
-
Biosynthetic Pathways: The labeled carbons are incorporated into amino acids, fatty acids, and other macromolecules.
Comparative Analysis: this compound vs. [U-13C6]Glucose
| Feature | This compound | [U-13C6]Glucose |
| Primary Pathways Traced | Purine Salvage Pathway, Nucleotide Metabolism, Pentose Phosphate Pathway (from ribose) | Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthesis |
| Key Insights | - Rate of purine salvage vs. de novo synthesis- Nucleotide pool turnover- Contribution of extracellular adenosine to intracellular nucleotide pools | - Global view of central carbon metabolism- Relative activity of glycolysis vs. PPP- TCA cycle activity and anaplerosis |
| Experimental Considerations | - Potential for cellular signaling effects of adenosine- Lower concentration of tracer may be required | - Standard and well-established protocols- High concentration in media reflects physiological conditions |
| Data Interpretation | - Focus on labeling patterns in nucleotides and PPP intermediates | - Analysis of labeling in a wide range of metabolites (amino acids, organic acids) |
Experimental Protocols
A standardized protocol for 13C metabolic flux analysis is crucial for obtaining reliable and reproducible results. Below are representative protocols for experiments using either this compound or [U-13C6]glucose.
General Cell Culture and Labeling Protocol
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Adaptation to Labeling Media: One day before the experiment, replace the standard culture medium with a custom medium lacking the tracer molecule (e.g., glucose-free DMEM for glucose tracing).
-
Initiation of Labeling: On the day of the experiment, replace the adaptation medium with the labeling medium containing the 13C-labeled tracer at the desired concentration.
-
Incubation: Incubate the cells for a predetermined period to allow for isotopic steady-state to be reached. This time should be optimized for the specific cell line and experimental goals.
-
Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell extract.
-
Sample Processing: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
Analytical Measurement: Analyze the isotopic labeling patterns of the metabolites using LC-MS/MS or GC-MS.
Specific Considerations for Each Tracer
-
This compound: The concentration of this compound should be carefully chosen to trace the metabolic pathways without inducing significant signaling effects through adenosine receptors. A concentration range of 1-100 µM is a suggested starting point.
-
[U-13C6]Glucose: This tracer typically replaces all the unlabeled glucose in the culture medium. A standard concentration is 10-25 mM, depending on the cell line's glucose consumption rate.
Data Presentation: A Hypothetical Comparison
As no direct comparative studies exist, the following tables present hypothetical, yet plausible, quantitative flux data to illustrate the distinct information that could be obtained from each tracer. The data represents the relative flux through key metabolic pathways, normalized to the glucose uptake rate.
Table 1: Hypothetical Metabolic Flux Results with [U-13C6]Glucose Tracer
| Metabolic Pathway | Relative Flux (Normalized to Glucose Uptake) |
| Glycolysis | 85% |
| Pentose Phosphate Pathway | 15% |
| TCA Cycle (from Pyruvate) | 60% |
| Anaplerosis (e.g., from Glutamine) | 20% |
| Lactate Production | 70% |
| Biomass Synthesis | 10% |
Table 2: Hypothetical Metabolic Flux Results with this compound Tracer
| Metabolic Pathway | Relative Flux (Arbitrary Units) |
| Purine Salvage (Adenosine -> AMP) | 75 |
| De Novo Purine Synthesis | 25 |
| Adenine Nucleotide Pool Turnover | 50 |
| PPP (from salvaged ribose) | 10 |
| Adenosine Deamination (Adenosine -> Inosine) | 20 |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental procedures.
Caption: Comparative metabolic pathways traced by this compound and [U-13C6]Glucose.
Caption: Generalized experimental workflow for 13C-Metabolic Flux Analysis.
Conclusion and Future Directions
The choice of an isotopic tracer is paramount in metabolic flux analysis. While [U-13C6]glucose provides a broad overview of central carbon metabolism, novel tracers like this compound offer the potential to dissect specific and highly relevant pathways, such as nucleotide salvage. For researchers investigating purine metabolism, nucleotide turnover, and the interplay between salvage pathways and central carbon metabolism, this compound presents a promising new tool.
Future studies directly comparing the metabolic flux maps generated from this compound and traditional glucose tracers in the same cellular system are needed. Such studies will be invaluable for validating the utility of adenosine tracers and for creating a more complete picture of cellular metabolism. The integration of data from multiple, complementary tracers will ultimately provide the most comprehensive understanding of the complex and dynamic metabolic networks that underpin cellular function in both health and disease.
Literature review of Adenosine-13C10 vs unlabeled adenosine studies
A Comprehensive Comparison: Adenosine-13C10 vs. Unlabeled Adenosine in Research Applications
For researchers, scientists, and drug development professionals, the choice between isotopically labeled and unlabeled compounds is fundamental to experimental design and accuracy. This guide provides an objective comparison of this compound and unlabeled adenosine, focusing on their distinct applications, analytical methodologies, and the supporting data that governs their use in research.
Introduction to Adenosine and Its Labeled Analogue
Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in cellular physiology, impacting everything from neuronal activity and vascular function to platelet aggregation.[1] Unlabeled adenosine is the naturally occurring molecule. This compound is a stable isotope-labeled (SIL) version of adenosine where all ten carbon atoms are replaced with the heavier 13C isotope.[1] This isotopic substitution makes it chemically identical to unlabeled adenosine in terms of biological activity but distinguishable by its mass. This key difference dictates their primary applications in scientific research.
Core Applications: A Comparative Overview
The primary distinction in the use of this compound versus unlabeled adenosine lies in their roles as tracers and internal standards versus therapeutic and physiological agents.
-
This compound: Principally used as a tracer in metabolic flux analysis and as an internal standard for mass spectrometry-based quantification of endogenous adenosine.[1][2] Its heavier mass allows it to be distinguished from the naturally occurring (unlabeled) adenosine, enabling precise tracking and quantification.[2][3]
-
Unlabeled Adenosine: Utilized in studies investigating its physiological and pathophysiological effects, as a therapeutic agent (e.g., in treating supraventricular tachycardia), and as a diagnostic tool in myocardial perfusion imaging.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for both unlabeled adenosine and the general use of stable isotope-labeled compounds like this compound.
Table 1: Pharmacokinetic Properties of Unlabeled Adenosine
| Parameter | Value | Source |
| Bioavailability (IV) | Complete | [7] |
| Half-life in blood | < 10 seconds | [4][7][8] |
| Metabolism | Rapidly converted to inosine and adenosine monophosphate (AMP) | [4][7] |
| Distribution | Taken up by erythrocytes and vascular endothelium | [7] |
| Elimination | Predominantly as uric acid in urine | [4] |
Table 2: Analytical Properties for Quantification
| Analyte | Internal Standard | Analytical Method | Key Performance Metric | Source |
| Endogenous Adenosine | 13C5-adenosine | UPLC-tandem-MS | Lower Limit of Quantification: 2 nmol/L | [9] |
| Endogenous Adenosine | ribose-13C5-adenine | LC-ESI-MS | Precursor/Product Ions: 267.8/136.2 (Adenosine), 272.8/136.2 (IS) | [10] |
| Endogenous Adenosine | Not specified | LC-APCI-MS/MS | Short run time of 4.5 min without extraction | [11] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for experiments involving both labeled and unlabeled adenosine.
Protocol 1: Quantification of Endogenous Plasma Adenosine using a Stable Isotope-Labeled Internal Standard
This protocol is adapted from a validated method for measuring endogenous adenosine concentrations in human plasma.[9]
-
Sample Collection: Collect whole blood into tubes containing a "STOP solution" to inhibit the formation and degradation of adenosine. A typical STOP solution contains inhibitors of adenosine kinase, adenosine deaminase, and nucleoside transporters.
-
Internal Standard Spiking: Add a known concentration of a stable isotope-labeled adenosine, such as 13C5-adenosine, to the plasma sample to serve as an internal standard.[9][10]
-
Sample Preparation: Perform protein precipitation, typically with a cold organic solvent like methanol, to remove larger molecules. Centrifuge to pellet the precipitate and collect the supernatant.
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase C18 column.[10] Use a gradient elution with solvents such as ammonium acetate in water and acetonitrile to separate adenosine from other plasma components.[10]
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10] Monitor the specific precursor-to-product ion transitions for both endogenous (unlabeled) adenosine and the stable isotope-labeled internal standard.
-
-
Quantification: Calculate the concentration of endogenous adenosine by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled adenosine and a fixed concentration of the internal standard.[10]
Protocol 2: In Vivo Metabolic Flux Analysis using this compound
This generalized protocol describes how a stable isotope tracer like this compound can be used to study metabolic pathways in vivo.
-
Tracer Administration: Administer this compound to the biological system (e.g., cell culture, animal model) via an appropriate route (e.g., in media, intravenous injection).
-
Time-Course Sampling: Collect biological samples (e.g., cells, tissue, biofluids) at various time points after tracer administration to monitor the incorporation of the heavy isotope into downstream metabolites.
-
Metabolite Extraction: Quench metabolic activity rapidly (e.g., with liquid nitrogen) and extract metabolites using a suitable solvent system (e.g., methanol/water/chloroform).
-
LC-MS or NMR Analysis:
-
Mass Spectrometry: Analyze the extracts to measure the mass isotopologue distribution (MID) of downstream metabolites. This reveals the extent to which the 13C label from adenosine has been incorporated.
-
NMR Spectroscopy: 13C NMR can also be used to determine the specific positions of the 13C atoms within the metabolite molecules, providing more detailed pathway information.[12]
-
-
Metabolic Flux Analysis (MFA): Use computational models to fit the measured MIDs to a metabolic network model. This allows for the calculation of the rates (fluxes) of the biochemical reactions involved in adenosine metabolism and connected pathways.
Visualizing Workflows and Pathways
Adenosine Signaling and Metabolism
Adenosine exerts its effects by binding to four G protein-coupled receptors (A1, A2A, A2B, and A3).[1] Its metabolism is rapid, primarily involving phosphorylation by adenosine kinase to AMP or deamination by adenosine deaminase to inosine.[4][13]
Caption: Adenosine signaling and primary metabolic pathways.
Experimental Workflow: Stable Isotope Tracer Analysis
The workflow for a typical stable isotope labeling experiment involves introducing the labeled compound, followed by sample processing and analysis to track its metabolic fate.
Caption: Workflow for metabolic flux analysis using a stable isotope tracer.
Conclusion
This compound and unlabeled adenosine are not direct competitors but rather complementary tools in biomedical research. Unlabeled adenosine is essential for studying the direct physiological and pharmacological effects of the nucleoside. In contrast, this compound is indispensable for quantitative and metabolic studies, providing a level of precision and insight into dynamic biological systems that would be unattainable with the unlabeled compound alone. The choice between them is dictated entirely by the experimental question, with stable isotope labeling serving as the gold standard for tracer studies and accurate quantification by mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Adenosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Adenosine. An evaluation of its use in cardiac diagnostic procedures, and in the treatment of paroxysmal supraventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosine (Adenocard, Adenoscan) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 8. litfl.com [litfl.com]
- 9. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.und.edu [med.und.edu]
- 11. Quantitative analysis of adenosine using Liquid Chromatography/Atmospheric Pressure Chemical Ionization - tandem Mass Spectrometry (LC/APCI-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo effects of adenosine A1 receptor agonist and antagonist on neuronal and astrocytic intermediary metabolism studied with ex vivo 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CV Pharmacology | Adenosine [cvpharmacology.com]
A Comparative Guide to the Reproducibility of Experiments Using Adenosine-13C10
This guide provides a comprehensive comparison of Adenosine-13C10 with other isotopic labeling alternatives for researchers, scientists, and drug development professionals. The focus is on the reproducibility of experiments, supported by experimental data and detailed methodologies.
Introduction to Isotopic Labeling with Adenosine
Stable isotope labeling is a powerful technique in metabolic research, enabling the tracing of molecules through complex biological pathways. Adenosine, a key molecule in cellular energy transfer and signaling, is often labeled with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H or D) to study its metabolism and function. This compound, in which all ten carbon atoms are replaced with the ¹³C isotope, is a commonly used tracer. The choice of isotopic label can significantly impact the reproducibility and accuracy of an experiment. This guide compares this compound with other labeled adenosine variants, providing insights into their respective advantages and disadvantages.
Comparison of this compound with Other Isotopic Labels
The selection of an appropriate isotopic label is critical for the success of metabolic studies. The following table summarizes the key characteristics of this compound compared to ¹⁵N-labeled and Deuterium-labeled adenosine.
| Feature | This compound | ¹⁵N-Labeled Adenosine | Deuterium-Labeled Adenosine |
| Natural Abundance of Isotope | ¹³C: ~1.1% | ¹⁵N: ~0.37% | ²H: ~0.015% |
| Mass Shift | High (e.g., +10 Da for ¹³C₁₀) | Moderate (e.g., +5 Da for ¹⁵N₅) | Low to Moderate (depends on number of D atoms) |
| Chemical Stability of Label | High, stable C-C bonds | High, stable C-N bonds | Lower, potential for H/D exchange in some biological processes |
| Chromatographic Co-elution with Unlabeled Analyte | Excellent, minimal isotopic effect | Excellent, minimal isotopic effect | Can exhibit slight retention time shifts |
| Background Interference in Mass Spectrometry | Lower than Deuterium due to less complex isotopic pattern of unlabeled molecules. | Lowest due to very low natural abundance. | Higher potential for interference due to natural abundance of isotopes in complex matrices. |
| Precision in Quantitative Proteomics | Higher precision and fewer falsely regulated proteins compared to deuterium labeling. | High precision, often used as an internal standard. | Lower precision compared to ¹³C labeling due to potential for isotopic effects. |
| Primary Applications | Metabolic Flux Analysis, Quantitative Proteomics, Metabolomics | Quantitative Proteomics, NMR-based structural studies, Metabolic Flux Analysis | Pharmacokinetic studies, Metabolomics |
Experimental Data on Reproducibility and Stability
While direct head-to-head studies on the reproducibility of this compound across various applications are limited, data from studies using similarly labeled compounds provide valuable insights.
Stability of Labeled Adenosine
A study on the measurement of endogenous adenosine in human blood provides data on the stability of ¹³C-labeled adenosine. The recovery of exogenous ¹³C₅-adenosine was consistently high, indicating good stability and reproducibility of the extraction protocol.
| Labeled Compound | Mean Recovery (%) | Standard Deviation (%) |
| ¹³C₅-Adenosine | >95% | Not specified |
Data adapted from a study on adenosine measurement in human blood.
Precision in Quantitative Proteomics
A study comparing ¹³C and deuterium-based diethylation for quantitative proteomics found that the use of ¹³C labels resulted in a lower variance of quantitative peptide ratios, indicating higher precision.
| Labeling Method | Variance of Peptide Ratios |
| Acetaldehyde-¹³C₂/¹²C₂ | Lower |
| Acetaldehyde-²H₄/¹H₄ | Higher |
Data from a study on stable isotope diethyl labeling for quantitative proteomics.
Experimental Protocols
Metabolic Flux Analysis using this compound
This protocol outlines a general procedure for tracing the metabolic fate of adenosine in cell culture using this compound.
Objective: To determine the incorporation of carbon from adenosine into downstream metabolites.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
This compound
-
Cultured cells
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a defined concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.
-
Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled adenosine.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism and extract metabolites by adding a pre-chilled extraction solvent.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extracts using an LC-MS system capable of resolving and detecting the labeled and unlabeled metabolites of interest.
-
Develop a targeted or untargeted method to measure the mass isotopologue distribution (MID) of downstream metabolites.
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional contribution of adenosine to the carbon backbone of the target metabolites.
-
Use metabolic flux analysis software to model the metabolic pathways and quantify the flux rates.
-
Quantitative Proteomics using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of adenosine in biological samples.
Objective: To precisely measure the concentration of endogenous adenosine.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
This compound (as an internal standard)
-
Protein precipitation agent (e.g., perchloric acid, acetonitrile)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
To a known volume or weight of the biological sample, add a known amount of this compound internal standard.
-
Precipitate proteins using a suitable agent.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions for both unlabeled adenosine and this compound.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of unlabeled adenosine spiked with the same amount of internal standard.
-
Calculate the ratio of the peak area of the endogenous adenosine to the peak area of the this compound internal standard in the biological sample.
-
Determine the concentration of endogenous adenosine in the sample by interpolating from the calibration curve.
-
Visualizations
Adenosine Signaling Pathway
The following diagram illustrates the major signaling pathways activated by adenosine. Extracellular adenosine binds to four G protein-coupled receptors (A1, A2A, A2B, and A3), leading to downstream effects on adenylyl cyclase (AC) and other signaling molecules.
Adenosine signaling pathways.
Experimental Workflow for Metabolic Labeling
This diagram outlines the general workflow for a metabolic labeling experiment using this compound to trace its metabolic fate.
Metabolic labeling workflow.
Safety Operating Guide
Navigating the Disposal of Adenosine-13C10: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of Adenosine-13C10, this guide offers procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals. As a stable, non-radioactive isotope-labeled compound, the disposal of this compound does not require protocols for radioactive waste; however, its chemical properties necessitate careful handling and adherence to proper chemical waste disposal procedures.
This compound is classified as a chemical that is harmful if swallowed and can cause skin and eye irritation. Therefore, it must be managed as a chemical waste product in accordance with institutional and local regulations. The primary principle for its disposal is to prevent its release into the environment and to ensure the safety of all laboratory personnel.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention. |
| Skin Irritation | Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. Remove contaminated clothing. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air. |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and compliance. The following protocol outlines the necessary steps for its proper disposal.
1. Waste Identification and Segregation:
-
Identify as Chemical Waste: Due to its hazardous properties, this compound and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves) must be treated as chemical waste.
-
Segregate from Other Waste: Do not mix this compound waste with general laboratory trash, radioactive waste, or biohazardous waste. It should be collected in a designated container for non-radioactive chemical waste.
2. Containerization:
-
Use a Designated, Compatible Container: Collect all solid waste contaminated with this compound in a clearly labeled, leak-proof container with a secure lid. The container material should be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, it should be collected in a designated, sealed, and leak-proof container for liquid chemical waste. Do not dispose of it down the drain.
3. Labeling:
-
Properly Label the Waste Container: The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant"). Include the accumulation start date on the label.
4. Storage:
-
Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
5. Final Disposal:
-
Consult Your Institutional Environmental Health and Safety (EHS) Office: The final and most critical step is to contact your institution's EHS office. They will provide specific instructions for the collection and disposal of the chemical waste in accordance with local, state, and federal regulations.[1][2][3][4][5] Never assume a disposal method is appropriate without their explicit approval.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for definitive guidance on chemical waste disposal.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. fit.edu [fit.edu]
- 3. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. sfasu.edu [sfasu.edu]
Safeguarding Your Research: Personal Protective Equipment for Handling Adenosine-13C10
Essential guidelines for the safe handling, operation, and disposal of Adenosine-13C10, ensuring the protection of laboratory personnel and the integrity of research.
For researchers, scientists, and professionals in drug development, the proper handling of chemical compounds is paramount. This guide provides detailed procedural information on the necessary personal protective equipment (PPE) for managing this compound, a stable isotope-labeled form of adenosine used in various research applications. Adherence to these safety protocols is critical for minimizing risks and ensuring a safe laboratory environment.
This compound is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to safety, encompassing appropriate PPE, correct handling procedures, and proper disposal methods, is essential.
Personal Protective Equipment (PPE) Requirements
A risk assessment of the specific procedures being undertaken should always be performed to determine the precise level of PPE required. However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 compliant | To protect against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Face Shield | To be worn in conjunction with safety glasses or goggles | Recommended when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Disposable Nitrile Gloves | To prevent skin contact which can cause irritation.[1][2] Double gloving may be necessary for certain procedures. | |
| Body Protection | Laboratory Coat | Polyester-cotton blend (at least 35% cotton) | To protect skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | Dust Mask or Respirator | NIOSH-approved | To be used if handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][6] |
Operational and Disposal Plans
Handling and Operational Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][7]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where the compound is handled.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the material.[7]
Spill Management:
In the event of a spill, immediately alert personnel in the area.[7] For small spills of the solid material, carefully sweep or vacuum up the powder, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 6. carlroth.com [carlroth.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
